2,4-Dimethylpentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDPSQQDXTCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574316 | |
| Record name | 2,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-33-7 | |
| Record name | 2,4-Dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethylpentanoic acid (CAS Number: 5868-33-7), a branched-chain carboxylic acid. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, with a particular focus on its relevance in the field of drug development as a potential pharmaceutical intermediate. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate logical workflows and synthetic pathways.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. Its key identifiers and physicochemical properties are summarized in the tables below. While some experimental data is available, several properties are estimated based on computational models.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5868-33-7[1] |
| Molecular Formula | C₇H₁₄O₂[1] |
| IUPAC Name | This compound[1] |
| SMILES | CC(C)CC(C)C(=O)O[1] |
| InChIKey | XMKDPSQQDXTCCK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 130.18 g/mol [1] | PubChem |
| Appearance | Liquid | American Elements |
| Boiling Point | 210.1 °C (estimate) | American Elements |
| Density | 0.9221 g/cm³ (rough estimate) | American Elements |
| pKa | 4.82 ± 0.21 (Predicted) | ChemicalBook |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While publicly available raw spectral data is limited, typical spectral features can be predicted based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl protons at positions 2 and 4, and the isopropyl group methyls would appear as doublets. The methine protons at positions 2 and 4 would be multiplets due to coupling with adjacent protons. The methylene (B1212753) protons at position 3 would also present as a multiplet. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield.
-
¹³C NMR: The carbon-13 NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The other carbons would appear in the aliphatic region of the spectrum. A predicted ¹³C NMR spectrum is available on SpectraBase.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-O Stretch & O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching and O-H bending vibrations.
Synthesis of this compound
Malonic Ester Synthesis Workflow
The logical workflow for the synthesis of this compound via the malonic ester route is depicted in the following diagram.
Caption: Malonic ester synthesis of this compound.
Experimental Protocol (Hypothetical)
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Isobutyl bromide
-
Methyl iodide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
First Alkylation: Add isobutyl bromide dropwise to the solution of the malonate enolate. After the addition is complete, reflux the mixture for several hours to ensure complete reaction.
-
Second Alkylation: After cooling, add a second equivalent of sodium ethoxide to form the enolate of the isobutyl-substituted malonic ester. Subsequently, add methyl iodide dropwise and reflux the mixture.
-
Hydrolysis and Decarboxylation: After cooling, remove the ethanol by distillation. Add concentrated hydrochloric acid and reflux the mixture to hydrolyze the ester and effect decarboxylation.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Applications in Drug Development
Carboxylic acids, particularly branched-chain fatty acids and their derivatives, are important structural motifs in many biologically active molecules and serve as key intermediates in pharmaceutical synthesis.[4][5] While direct applications of this compound in marketed drugs are not prominent, its structural features suggest its potential as a building block in the synthesis of more complex molecules.
For instance, a structurally related compound, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a crucial intermediate in the synthesis of Sacubitril, a component of the heart failure medication Entresto.[6] This highlights the importance of substituted pentanoic acid derivatives in modern drug discovery.
The logical relationship of this compound as a potential pharmaceutical intermediate is illustrated below.
Caption: Potential role as a pharmaceutical intermediate.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 1 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Handling Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mists.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical compound with established properties and potential for further application, particularly as an intermediate in organic synthesis. This guide has provided a consolidated resource for researchers and professionals, summarizing its key characteristics and outlining a plausible synthetic route. Further experimental validation of its physical properties, particularly solubility, and exploration of its utility in medicinal chemistry are warranted to fully realize its potential in drug discovery and development.
References
- 1. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Solved 7. How would you prepare this compound | Chegg.com [chegg.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Pharmaceutical Intermediates List [qinmuchem.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 2,4-Dimethylpentanoic acid (CAS: 5868-33-7). The information is compiled to support research, discovery, and development activities where this molecule is of interest. Data is presented in a structured format, and detailed experimental protocols for property determination are provided.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized below. These values are based on a combination of predicted and estimated data available in public databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |
| Molecular Weight | 130.1849 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | ~210.1 °C (estimate) | [1][2][4] |
| Density | ~0.922 g/cm³ (estimate) | [1][2][4] |
| pKa | 4.82 ± 0.21 (Predicted) | [2][5] |
| LogP (Octanol/Water) | 1.75 - 2.0 (Calculated) | [4][6] |
Experimental Protocols for Property Determination
Accurate characterization of a compound requires robust experimental methods. The following sections detail standard laboratory protocols for determining the key physicochemical properties of carboxylic acids like this compound.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acid's strength in a solution. Potentiometric titration is a highly accurate and common method for its determination.[7]
Methodology: Potentiometric Titration
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) if solubility is low, to create a solution of known concentration (e.g., 0.01 M).[7] Carbonate-free water and titrant (e.g., 0.1 M NaOH) must be used to avoid errors, especially when measuring in the neutral-to-high pH range.[7]
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode and the burette containing the standardized basic titrant are immersed in the solution.
-
Data Collection: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the corresponding pH is recorded. This process is continued until the pH has passed the equivalence point, where the acid has been fully neutralized.
-
Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from this curve. It is the pH at which exactly half of the acid has been neutralized (the half-equivalence point).[8] The equivalence point is identified as the inflection point of the sigmoid curve.[7]
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted technique.[9]
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours to reach equilibrium.[10] The two phases are then separated.
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the sample solution is added to a separation funnel, followed by a precise volume of the other pre-saturated phase. The funnel is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow the solute to partition between the two immiscible layers.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase (aqueous and octanol) is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[9][11] The LogP is the base-10 logarithm of this value.[9][11]
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, the capillary method (Thiele tube or a melting point apparatus) is effective.[12]
Methodology: Capillary Method (Thiele Tube)
-
Sample Preparation: A few milliliters of this compound are placed into a small test tube or fusion tube.[13][14]
-
Capillary Insertion: A melting point capillary tube is sealed at one end. The open end of the capillary is placed into the liquid in the test tube, with the sealed end remaining above the liquid surface.[12][14]
-
Apparatus Setup: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.[12]
-
Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner.[14] The circulating oil ensures uniform temperature distribution.
-
Observation: As the liquid heats up, air trapped in the capillary will expand and exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[12]
-
Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[14]
Determination of Solubility
Solubility testing helps classify a compound and provides insight into its polarity. A systematic approach is used to determine solubility in various solvents.
Methodology: Systematic Solubility Testing
-
Water Solubility: Add approximately 30 mg of this compound to 1 mL of deionized water in a test tube. Shake vigorously for 30-60 seconds.[15] If the compound dissolves completely, it is classified as water-soluble. Test the resulting solution with litmus (B1172312) or pH paper. An acidic pH (below 4-5) confirms the presence of a carboxylic acid.[16]
-
Base Solubility (if water-insoluble): If the compound is insoluble in water, add ~30 mg to 1 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution. Shake vigorously. Solubility in NaOH indicates an acidic compound.[15][17]
-
Bicarbonate Solubility (to confirm strong acid): To differentiate between strong and weak acids, add ~30 mg of the compound to 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Shake vigorously. Carboxylic acids are typically strong enough to react with NaHCO₃, often producing visible CO₂ bubbles, and will dissolve.[15][16] This confirms the presence of a carboxylic acid functional group.
-
Acid Solubility (if insoluble in water and base): This step is typically for basic compounds. For a carboxylic acid, no solubility is expected in 5% hydrochloric acid (HCl).[15]
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate key logical workflows relevant to the study of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 5868-33-7 [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. 24 Dimethylpentanoic Acid | Manufacturer & Supplier [industrochem.com]
- 6. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. csub.edu [csub.edu]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 2,4-Dimethylpentanoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dimethylpentanoic acid, a branched-chain carboxylic acid. This document details its chemical structure, nomenclature, physicochemical properties, synthesis methodologies, and spectroscopic data. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Nomenclature and Structure
This compound is a saturated fatty acid. Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at positions 2 and 4.
The IUPAC name for this compound is This compound . It is also known by other synonyms such as a,g-dimethylvaleric acid and isobutyl-methyl-essigsaure.[1][2] The Chemical Abstracts Service (CAS) Registry Number for this compound is 5868-33-7 .[1][2][3][4][5][6]
The stereochemistry of the molecule is important as the carbon at position 2 is a chiral center. Therefore, this compound can exist as two enantiomers: (2S)-2,4-dimethylpentanoic acid and (2R)-2,4-dimethylpentanoic acid.[7]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |
| Molecular Weight | 130.18 g/mol | [1][2][5][7] |
| CAS Number | 5868-33-7 | [1][2][3][4][5][6] |
| Boiling Point | 210.1 °C (estimated) | [6] |
| Density | 0.9221 g/cm³ (rough estimate) | [6] |
| pKa | 4.82 ± 0.21 (Predicted) | [6] |
| InChI | InChI=1S/C7H14O2/c1-5(2)4-6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [1][2][3] |
| InChIKey | XMKDPSQQDXTCCK-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CC(C)CC(C)C(=O)O | [1][7] |
Synthesis of this compound
While several synthetic routes for this compound exist, a common and illustrative method is the malonic ester synthesis. This method allows for the straightforward introduction of alkyl groups to a carboxylic acid precursor.
Experimental Protocol: Malonic Ester Synthesis
This protocol outlines the general steps for the synthesis of this compound via the malonic ester pathway.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-bromo-2-methylpropane (B43306) (isobutyl bromide)
-
1-bromoethane (ethyl bromide)
-
Strong base (e.g., NaOH or KOH)
-
Strong acid (e.g., HCl or H₂SO₄)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Standard laboratory glassware and workup equipment
Procedure:
-
Deprotonation of Diethyl Malonate: In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.
-
First Alkylation: To the enolate solution, add 1-bromo-2-methylpropane (isobutyl bromide) dropwise. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. This step introduces the isobutyl group at the α-carbon.
-
Second Deprotonation and Alkylation: Repeat the deprotonation step using sodium ethoxide to remove the remaining acidic proton on the α-carbon. Subsequently, add 1-bromoethane to introduce the ethyl group (which will become the methyl group at the 2-position after decarboxylation).
-
Hydrolysis and Decarboxylation: The resulting dialkylated diethyl malonate is then subjected to hydrolysis with a strong base (e.g., aqueous NaOH or KOH), followed by heating. This saponifies the ester groups to carboxylates. Acidification with a strong acid (e.g., HCl) protonates the carboxylates to form a dicarboxylic acid. Upon further heating, this β-keto acid readily undergoes decarboxylation to yield this compound.
-
Purification: The crude product can be purified by extraction and subsequent distillation under reduced pressure.
Caption: General workflow for the synthesis and analysis of this compound.
Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts can be calculated using various algorithms. Access to spectral databases may provide experimental data.[8]
-
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different types of protons in the molecule, with specific splitting patterns and integration values corresponding to the number of protons and their neighboring environments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (130.18 g/mol ).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1710 cm⁻¹.
-
C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups in the alkane portion of the molecule.[9][10]
Potential Applications
This compound and its derivatives have potential applications in various fields:
-
Organic Synthesis: It can serve as a building block or intermediate in the synthesis of more complex organic molecules.
-
Industrial Applications: There is an indication that it can be used as a conditioner in refrigeration fluids due to its effect on viscosity.[11] It may also act as an acid catalyst in the production of polyesters.[11]
-
Drug Development: While no specific biological activities for this compound are prominently reported, structurally similar branched-chain fatty acids are known to possess a range of biological activities, including antibacterial properties.[12][13] Further research may uncover potential therapeutic applications for this compound or its derivatives.
Safety Information
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult relevant safety data sheets (SDS) and follow established laboratory safety protocols.
References
- 1. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. americanelements.com [americanelements.com]
- 5. 5868-33-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 5868-33-7 [chemicalbook.com]
- 7. (2S)-2,4-dimethylpentanoic acid | C7H14O2 | CID 15564207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2,4-DIMETHYLPENTANE(108-08-7) IR Spectrum [m.chemicalbook.com]
- 11. This compound | 5868-33-7 | FAA86833 [biosynth.com]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Data of 2,4-Dimethylpentanoic Acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dimethylpentanoic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.
Introduction to this compound
This compound is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. Its structure consists of a pentanoic acid backbone with methyl groups at positions 2 and 4. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various scientific and industrial applications.
Chemical Structure:
Predicted Spectral Data
Due to the limited availability of comprehensive, publicly accessible experimental spectral data for this compound, the following tables present high-quality predicted data. These predictions are generated using advanced computational algorithms and provide a reliable reference for the expected spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| -COOH | ~11.0 - 12.0 | Broad Singlet | - | 1H |
| H-2 | ~2.4 - 2.6 | Multiplet | ~7.0 | 1H |
| H-3 (diastereotopic) | ~1.3 - 1.5 | Multiplet | 2H | |
| H-4 | ~1.6 - 1.8 | Multiplet | 1H | |
| 2-CH₃ | ~1.1 - 1.2 | Doublet | ~7.0 | 3H |
| 4-CH₃ (diastereotopic) | ~0.8 - 0.9 | Doublet | ~6.5 | 6H |
2.1.2. ¹³C NMR (Carbon-13) NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-COOH) | ~182 |
| C-2 | ~41 |
| C-3 | ~44 |
| C-4 | ~25 |
| C-5 (from 4-CH(CH₃)₂) | ~22 |
| 2-CH₃ | ~17 |
| 4-CH₃ (diastereotopic) | ~22 |
Infrared (IR) Spectroscopy
The predicted characteristic infrared absorption bands for this compound are listed below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Alkyl) | 2960 - 2870 | Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C-H Bend (Alkyl) | 1470 - 1365 | Medium |
| C-O Stretch | 1320 - 1210 | Strong |
| O-H Bend | 950 - 910 | Broad, Medium |
Mass Spectrometry (MS)
The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment Ion | Interpretation |
| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl radical |
| 87 | [M - COOH]⁺ | Loss of the carboxyl group |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| 57 | [C₄H₉]⁺ | Loss of the carboxyl and a methyl group |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectral data of a carboxylic acid like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a small vial.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-240 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
This compound
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal is completely covered.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in an appropriate solvent.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
-
Vials for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a volatile solvent.
-
-
Instrument Setup (for GC-MS):
-
Set the GC oven temperature program to appropriately separate the analyte from any impurities.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire mass spectra across a suitable mass range (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and analysis, it is always recommended to obtain experimental data under controlled conditions and compare it with reference spectra or predicted data.
The Elusive Natural Presence of 2,4-Dimethylpentanoic Acid: A Technical Review of Branched-Chain Fatty Acids
While a comprehensive search of scientific literature reveals no specific documented natural occurrence of 2,4-Dimethylpentanoic acid, this technical guide explores the broader context of its parent class, branched-chain fatty acids (BCFAs). This paper will delve into the known natural sources, biosynthetic pathways, and analytical methodologies for BCFAs, providing a framework for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are a diverse group of aliphatic carboxylic acids characterized by one or more methyl groups on the carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs exhibit unique physical and chemical properties, including lower melting points and altered membrane fluidity, which are critical for the organisms that produce them.[2] They are found across various biological systems, from microorganisms to mammals, and play significant roles in cellular function and chemical communication.
General Natural Occurrence of Branched-Chain Fatty Acids
While this compound remains un-or-underreported in natural products, other BCFAs are well-documented in a variety of sources:
-
Bacteria: BCFAs are major components of the cell membranes of many bacterial species, contributing to membrane fluidity and environmental adaptation.[3][4] They are particularly abundant in Gram-positive bacteria.[3]
-
Ruminant Animals: The digestive systems of ruminants are a significant source of BCFAs, produced by the microbial fermentation of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5] These BCFAs can be found in the perinephric fats of species such as goats and sheep.[6]
-
Dairy Products: As a result of their presence in ruminants, BCFAs are also found in dairy products.
-
Fruits and Plants: A wide variety of fruits produce branched-chain volatile compounds, which contribute to their characteristic aromas.[7] These volatiles are often derived from the metabolism of BCAAs.[7]
-
Human Neonates: BCFAs are present in the vernix caseosa of human infants, where they are thought to contribute to the development of a healthy gut microbiome.[1]
-
Pheromones: In the insect world, some branched-chain fatty acids and their derivatives function as pheromones, mediating social interactions, alarm signals, and mating behavior.
Biosynthesis of Branched-Chain Fatty Acids
The biosynthesis of BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The general pathway involves the conversion of these amino acids into their corresponding α-keto acids, which are then used as primers for fatty acid synthesis.
A simplified representation of this process is outlined below:
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 2,4-Dimethylpentanoic Acid: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available toxicological and safety information for 2,4-Dimethylpentanoic acid. It is intended for informational purposes only and does not constitute a complete toxicological assessment. A comprehensive evaluation would require dedicated experimental studies.
Introduction
Hazard Identification and Classification
The primary source of toxicological information for this compound comes from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates that this compound is an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][3]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |
Source: PubChem, Angene Chemical Safety Data Sheet[1][3]
Hazard Statements:
Precautionary Statements: A range of precautionary statements are associated with these classifications, including the use of personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and seeking medical attention in case of exposure.[1][3]
Physicochemical Properties
Understanding the physical and chemical properties of a substance is crucial for assessing its potential toxicological behavior.
| Property | Value | Source |
| Molecular Formula | C7H14O2 | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| CAS Number | 5868-33-7 | NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Light yellow liquid | Fisher Scientific[4] |
| Boiling Point | 124 - 125 °C | Fisher Scientific[4] |
| Flash Point | 18 °C | Fisher Scientific[4] |
| Specific Gravity | 0.825 | Fisher Scientific[4] |
Toxicological Data Summary
A thorough search of publicly available literature and databases did not yield specific quantitative toxicological data for this compound. The following data points, commonly found in comprehensive toxicological profiles, are currently unavailable:
-
Acute Toxicity: No LD50 (oral, dermal, inhalation) or LC50 values were found.
-
Genotoxicity: No data from Ames tests, chromosome aberration assays, or other mutagenicity studies were identified.
-
Carcinogenicity: No long-term animal studies assessing the carcinogenic potential of this compound are available.
-
Reproductive and Developmental Toxicity: No studies on the effects on fertility or embryonic development were found.
-
Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available.
Experimental Protocols
Due to the absence of detailed toxicological studies for this compound in the public domain, no specific experimental protocols can be cited.
Visualizations
As no specific signaling pathways or experimental workflows for the toxicological assessment of this compound have been published, a generalized workflow for chemical toxicity testing is presented below. This diagram illustrates a typical phased approach to evaluating the safety of a novel chemical substance.
Caption: A generalized workflow for chemical toxicity testing.
Conclusion
The current toxicological profile of this compound is limited to hazard classifications derived from regulatory submissions. It is identified as being harmful if swallowed, and causing skin, eye, and respiratory irritation. There is a notable absence of comprehensive experimental data in the public domain, which prevents a detailed assessment of its toxicological properties, including potential systemic effects, genotoxicity, carcinogenicity, and reproductive toxicity. For professionals in research and drug development, this lack of data signifies that any handling of this compound should be conducted with caution, adhering to the safety precautions outlined in its safety data sheet. Further experimental studies are necessary to establish a complete and reliable toxicological profile for this compound.
References
An In-depth Technical Guide to the Isomers of 2,4-Dimethylpentanoic Acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 2,4-dimethylpentanoic acid, focusing on their physicochemical properties, stereoselective synthesis, separation, characterization, and potential biological activities. Given the limited specific experimental data for these particular isomers, this guide synthesizes available information, draws parallels from analogous branched-chain fatty acids (BCFAs), and proposes experimental strategies to facilitate further research and development.
Introduction to this compound and its Stereoisomers
This compound is a seven-carbon branched-chain fatty acid. The presence of two chiral centers at positions 2 and 4 gives rise to four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. Understanding the distinct properties and biological activities of each stereoisomer is crucial for applications in drug discovery and development, as stereochemistry often dictates pharmacological and toxicological profiles.
The four stereoisomers are:
-
(2R, 4S)-2,4-dimethylpentanoic acid
-
(2S, 4R)-2,4-dimethylpentanoic acid (enantiomer of the above)
-
(2R, 4R)-2,4-dimethylpentanoic acid
-
(2S, 4S)-2,4-dimethylpentanoic acid (enantiomer of the above)
Physicochemical Properties
Table 1: General and Computed Properties of this compound Isomers
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2][3] |
| Molecular Weight | 130.18 g/mol | PubChem[1][2][3] |
| XLogP3-AA | 2.2 | Computed by XLogP3 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |
| Rotatable Bond Count | 3 | Computed by Cactvs |
Table 2: Estimated Physical Properties of this compound Isomers
| Property | Estimated Value | Notes |
| Boiling Point | ~210-220 °C | Boiling points of carboxylic acids increase with molar mass.[4] Branching may slightly lower the boiling point compared to a linear isomer. |
| Melting Point | Variable | Melting points of chiral compounds are influenced by crystal lattice packing. Enantiomers have identical melting points, but the racemic mixture and diastereomers will have different melting points. |
| pKa | ~4.8 - 5.0 | The pKa of saturated short-chain carboxylic acids is typically in this range. Substituents near the carboxyl group can have a minor effect. |
| Solubility in Water | Sparingly soluble | Solubility of carboxylic acids in water decreases as the carbon chain length increases.[4] The branched nature may slightly increase solubility compared to a linear C7 acid. |
| Specific Optical Rotation [α] | Opposite for enantiomers | The magnitude and sign of optical rotation are specific to each enantiomer and must be determined experimentally. Diastereomers will have different specific rotations. |
Stereoselective Synthesis and Separation
The stereoselective synthesis of all four isomers of this compound presents a significant challenge. A plausible retrosynthetic approach would involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C4 positions.
Proposed Stereoselective Synthesis Workflow
A potential strategy for the synthesis of the (2S, 4S) and (2R, 4S) diastereomers is outlined below. This approach utilizes a chiral auxiliary to set the stereocenter at C2 and a stereoselective reduction to control the C4 stereocenter. The other two enantiomers could be obtained by using the opposite enantiomer of the chiral auxiliary.
Caption: Proposed workflow for the stereoselective synthesis of this compound isomers.
Experimental Protocol: Chiral Separation by HPLC
Since the stereoselective synthesis can be complex and may not yield enantiomerically pure products, chiral High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation and purification of the stereoisomers. A general protocol for the separation of chiral carboxylic acids is provided below. This often involves derivatization to improve chromatographic performance and detectability.
Experimental Workflow for Chiral HPLC Separation
References
2,4-Dimethylpentanoic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the official SDS provided by the supplier before handling this chemical. All personnel handling this substance must be adequately trained in chemical safety and handling procedures.
Chemical and Physical Properties
2,4-Dimethylpentanoic acid is a branched-chain carboxylic acid.[1] Its physical and chemical properties are summarized in the table below. It is important to note that some of these properties are estimated and may vary.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [2][3] |
| Molecular Weight | 130.18 g/mol | [2][3] |
| CAS Number | 5868-33-7 | [2][3] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 210.9 ± 8.0 °C (at 760 mmHg) (estimated) | [3] |
| Flash Point | 94.5 ± 9.8 °C (estimated) | [3] |
| Density | 0.9 ± 0.1 g/cm³ (estimated) | [3] |
| pKa (Acidity Constant) | 4.82 ± 0.21 (Predicted) | [3] |
| Solubility | Insoluble in water (presumed) | |
| Synonyms | Isobutylmethyl-essigsaure | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][4] The primary hazards are related to its irritant properties and acute oral toxicity.
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Exclamation Mark | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosion / Exclamation Mark | Danger / Warning |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Note: There is some variation in the classification for eye irritation between different sources, with some indicating "Serious Eye Damage" (Category 1) and others "Serious Eye Irritation" (Category 2A).[2][4] Prudence dictates handling the substance as if it can cause serious eye damage.
Precautionary Statements (selected): [2][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[4] The available information is primarily based on GHS classifications.
| Toxicological Endpoint | Data | Reference |
| Acute Oral Toxicity (LD50) | No specific data available; Classified as Category 4 (Harmful if swallowed). | [4] |
| Acute Dermal Toxicity (LD50) | No specific data available. | |
| Acute Inhalation Toxicity (LC50) | No specific data available. | |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation (Category 1/2A). | [2][4] |
| Respiratory or Skin Sensitization | No data available. | [4] |
| Germ Cell Mutagenicity | No data available. | [4] |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [4] |
| Reproductive Toxicity | No data available. | [4] |
Logical Workflow for Irritation Mechanism
The irritant effects of this compound are primarily attributed to its carboxylic acid functional group. The following diagram illustrates a simplified logical pathway for its irritant action on skin and eyes.
Caption: Logical pathway of skin and eye irritation by this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for the safe handling of this compound.[4][5]
| Control Parameter | Recommendation |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for this compound.[4] Handle with care to minimize exposure. |
| Engineering Controls | Handle in a well-ventilated area.[4] A chemical fume hood is recommended for procedures that may generate vapors or aerosols.[3] Eyewash stations and safety showers must be readily available.[5][6] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4][5] Use equipment approved by NIOSH (US) or EN 166 (EU).[4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[3][4] Wear a lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory Protection | If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5] |
| Hygiene Measures | Wash hands thoroughly after handling and before breaks.[4][5] Do not eat, drink, or smoke in the laboratory.[7] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid breathing vapors or mists.[4][5] Use only in a well-ventilated area, preferably a fume hood.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Storage: Store in a tightly closed, corrosion-resistant container.[3][5] Keep in a cool, dry, and well-ventilated area.[3][6] A recommended storage temperature is 2-8°C for enhanced stability.[3][4] Keep away from sources of ignition.[5]
First Aid Measures
In case of exposure, immediate medical attention is crucial. Always have the Safety Data Sheet available for medical personnel.
First Aid Procedures Workflow
Caption: General first aid workflow for exposure to this compound.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.[4][5]
Accidental Release and Firefighting Measures
Accidental Release
In the event of a spill, follow these procedures while wearing appropriate personal protective equipment.
Caption: Workflow for responding to a spill of this compound.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[4][5]
-
Methods for Cleaning Up: For small spills, absorb with an inert material such as sand, vermiculite, or earth.[5][7] Collect the absorbed material into a suitable, closed container for disposal.[4] For large spills, dike the area to contain the spill.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[6][8]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) in positive pressure mode.[4][6]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The substance is stable under recommended storage conditions.[4][8]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks.[5]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[8]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[6][8]
Experimental Protocols (Generic)
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Test System: Healthy young adult albino rabbits.
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Test Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and semi-occlusive dressing.
-
Exposure Period: The test substance remains in contact with the skin for a 4-hour period.[9]
-
Removal and Observation: After 4 hours, the dressing is removed, and the skin is gently cleaned to remove any residual test substance.
-
Scoring: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).
-
Classification: The mean scores for erythema and edema are used to calculate a Primary Irritation Index, which determines the irritation category of the substance.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To assess the potential of a substance to cause eye irritation or serious eye damage.
Test System: Healthy young adult albino rabbits.
Methodology:
-
Initial Examination: Both eyes of the animal are examined to ensure they are free from defects.
-
Test Substance Instillation: A volume of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then gently held together for about one second. The other eye serves as an untreated control.
-
Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The cornea (for opacity), iris, and conjunctiva (for redness and swelling) are scored according to a standardized scale.
-
Reversibility: If effects are present at 72 hours, observations continue to assess the reversibility of the damage, typically for up to 21 days.
-
Classification: The scores and the reversibility of the effects are used to classify the substance as non-irritating, an irritant, or causing serious eye damage/corrosion.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Do not allow the product to enter drains or the environment.[4] Contaminated packaging should be treated as the chemical itself.[4]
References
- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
The Discovery and History of 2,4-Dimethylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpentanoic acid, a branched-chain fatty acid, has a history rooted in the early 20th-century exploration of lipid chemistry. While its specific discovery is not widely documented, its synthesis and study are part of the broader scientific endeavor to understand the structure and function of branched-chain fatty acids. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and the historical context of its emergence in the scientific literature. Due to a lack of specific biological data for this compound, a generalized view of the biological relevance of branched-chain fatty acids is presented for contextual understanding.
Introduction
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on their carbon chain. These molecules are found in various natural sources, including bacteria, dairy products, and certain plants. The study of BCFAs has been of interest to chemists and biochemists for over a century, driven by a desire to understand their unique physical properties and biological roles. This compound (C7H14O2) is a member of this class, and its history is intertwined with the development of synthetic organic chemistry and the analytical techniques required to characterize such molecules.
Historical Context: The Era of Branched-Chain Fatty Acid Discovery
Synthesis of this compound
The primary method for the laboratory synthesis of this compound and its derivatives is the malonic ester synthesis. This versatile method allows for the formation of substituted carboxylic acids through the alkylation of diethyl malonate.
Malonic Ester Synthesis Protocol
The malonic ester synthesis proceeds in three main steps: deprotonation, alkylation, and finally hydrolysis and decarboxylation.[1][2]
Experimental Protocol:
-
Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt) in ethanol, to form a resonance-stabilized enolate. The acidic α-hydrogen is readily abstracted, creating a nucleophilic carbanion.[3]
-
Alkylation: The enolate is then reacted with an appropriate alkyl halide. To synthesize this compound, a two-step alkylation is required. First, an initial alkylation is performed with a methyl halide (e.g., methyl iodide). Following a second deprotonation, a subsequent alkylation is carried out with isobutyl halide (e.g., isobutyl bromide).
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base (e.g., aqueous HCl or NaOH), followed by heating. The β-keto acid intermediate readily decarboxylates upon heating to yield the final product, this compound.[3]
Below is a logical workflow illustrating the malonic ester synthesis of this compound.
Caption: Malonic ester synthesis workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| CAS Number | 5868-33-7 | [4] |
| Boiling Point | 210.9 ± 8.0 °C at 760 mmHg (estimated) | |
| Density | 0.9 ± 0.1 g/cm³ (estimated) | |
| pKa | 4.82 ± 0.21 (Predicted) |
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research into the biological activity of this compound. No studies have been identified that investigate its effects on cellular signaling pathways or its potential pharmacological properties.
For context, other branched-chain fatty acids have been shown to have various biological roles. For instance, some BCFAs are components of bacterial cell membranes, influencing membrane fluidity. In mammals, certain BCFAs are found in the vernix caseosa of newborns and are thought to play a role in skin health.
Given the absence of specific data for this compound, a signaling pathway diagram cannot be generated. Further research is required to elucidate any potential biological functions of this compound. The following diagram illustrates a generalized logical relationship for investigating the unknown biological activity of a compound like this compound.
Caption: A logical workflow for the investigation of biological activity.
Conclusion and Future Directions
This compound is a structurally simple branched-chain fatty acid whose history is part of the broader narrative of lipid chemistry. While its synthesis is achievable through established methods like the malonic ester synthesis, a detailed historical account of its discovery remains elusive. A significant gap in the current knowledge is the complete absence of data on its biological activity. Future research should focus on a thorough biological evaluation of this compound to determine if it possesses any interesting pharmacological or toxicological properties. Such studies would not only fill a knowledge gap but could also uncover novel therapeutic or industrial applications for this molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dimethylpentanoic Acid via Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-dimethylpentanoic acid, a valuable building block in organic synthesis and drug discovery, utilizing the robust and versatile malonic ester synthesis pathway. The protocol outlines a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
Introduction
The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids.[1][2][3][4] The core principle of this synthesis lies in the high acidity of the α-hydrogens of diethyl malonate, which allows for their sequential removal by a moderately strong base to form a nucleophilic enolate. This enolate can then be alkylated by treatment with alkyl halides.[2][3][4] By performing two sequential alkylation steps with different alkyl halides, asymmetrically substituted acetic acids can be synthesized with high precision.[2] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the final carboxylic acid.[2][5]
This application note details the synthesis of this compound through the sequential alkylation of diethyl malonate with isobutyl bromide and methyl iodide.
Reaction Scheme
The overall synthetic route is depicted below:
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| Isobutyl bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |
| Methyl iodide | CH₃I | 141.94 | 42.4 | 2.28 |
| Diethyl isobutylmethylmalonate | C₁₂H₂₂O₄ | 230.30 | Not Available | Not Available |
| This compound | C₇H₁₄O₂ | 130.18 | Not Available | Not Available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹³C NMR (Predicted) | Chemical shifts (ppm): ~182 (C=O), ~45 (CH-COOH), ~40 (CH₂), ~25 (CH(CH₃)₂), ~22 (CH(CH₃)₂), ~18 (CH₃) |
| Mass Spectrometry | Monoisotopic Mass: 130.0994 Da |
Experimental Protocols
This protocol is adapted from established procedures for the dialkylation of malonic esters.
Materials and Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Isobutyl bromide
-
Methyl iodide
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of Diethyl isobutylmalonate (First Alkylation)
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 40.0 g (0.25 mol) of diethyl malonate dropwise from the dropping funnel with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 34.25 g (0.25 mol) of isobutyl bromide dropwise. The reaction mixture should be heated to a gentle reflux for 2-3 hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure using a rotary evaporator. The residue is then dissolved in 100 mL of water and transferred to a separatory funnel. The aqueous layer is extracted three times with 50 mL portions of diethyl ether.
-
Purification: The combined organic layers are washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude diethyl isobutylmalonate. The product can be further purified by vacuum distillation.
Step 2: Synthesis of Diethyl isobutylmethylmalonate (Second Alkylation)
-
Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by dissolving 5.75 g (0.25 mol) of sodium in 200 mL of absolute ethanol in a separate flask as described in Step 1.1.
-
Formation of the Enolate: To this sodium ethoxide solution, add the crude diethyl isobutylmalonate obtained from Step 1 with stirring.
-
Alkylation: Add 35.5 g (0.25 mol) of methyl iodide dropwise to the reaction mixture. The mixture is then refluxed for 2-3 hours.
-
Work-up and Purification: The work-up and purification procedure is identical to that described in Step 1.4 and 1.5. The final product is diethyl isobutylmethylmalonate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: The crude diethyl isobutylmethylmalonate from Step 2 is placed in a 1 L round-bottom flask. A solution of 40 g of sodium hydroxide in 200 mL of water and 200 mL of ethanol is added. The mixture is refluxed for 4-6 hours until the ester layer disappears, indicating complete hydrolysis.
-
Acidification: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper).
-
Decarboxylation: The acidified mixture is then heated to reflux for 2-4 hours to effect decarboxylation, which is observed by the evolution of carbon dioxide gas.
-
Extraction and Purification: After cooling, the reaction mixture is transferred to a separatory funnel and extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield crude this compound. The final product can be purified by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. homework.study.com [homework.study.com]
- 4. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Stereospecific Synthesis of (S)-2,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,4-dimethylpentanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds. The precise stereochemical control in its synthesis is crucial for the desired biological activity and efficacy of the final drug candidates. This document provides detailed application notes and experimental protocols for the stereospecific synthesis of (S)-2,4-dimethylpentanoic acid utilizing the highly reliable Myers' asymmetric alkylation of a pseudoephedrine amide chiral auxiliary. This method is renowned for its high diastereoselectivity, operational simplicity, and the crystalline nature of the intermediates, which facilitates purification.[1]
The synthetic strategy involves three key stages:
-
Amide Formation: Acylation of the chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, with isobutyryl chloride to form the corresponding N-acyl amide.
-
Diastereoselective Alkylation: Deprotonation of the N-acyl amide to form a chiral enolate, followed by alkylation with an isobutyl electrophile. The stereochemistry of this step is directed by the chiral auxiliary.
-
Auxiliary Cleavage: Hydrolysis of the alkylated amide to yield the target (S)-2,4-dimethylpentanoic acid and recovery of the chiral auxiliary.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of (S)-2,4-dimethylpentanoic acid based on typical results for Myers' asymmetric alkylation.
| Step | Product | Typical Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) |
| 1. Amide Formation | N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine | >90 | N/A | N/A |
| 2. Alkylation | N-((S)-2,4-dimethylpentanoyl)-(1S,2S)-(+)-pseudoephedrine | 85-95 | >98 | N/A |
| 3. Auxiliary Cleavage | (S)-2,4-dimethylpentanoic Acid | >90 | N/A | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine (Amide Formation)
This protocol describes the acylation of (1S,2S)-(+)-pseudoephedrine with isobutyryl chloride.
Materials:
-
(1S,2S)-(+)-Pseudoephedrine
-
Isobutyryl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation of N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine
This protocol details the enolization and subsequent alkylation of the pseudoephedrine amide. Anhydrous conditions are crucial for the success of this reaction.
Materials:
-
N-Isobutyryl-(1S,2S)-(+)-pseudoephedrine
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium chloride (LiCl), anhydrous
-
Isobutyl bromide (or isobutyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Standard Schlenk line equipment
Procedure:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.
-
In a separate oven-dried flask, dissolve the N-isobutyryl-(1S,2S)-(+)-pseudoephedrine (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF (0.1 M).
-
Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution via cannula or syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.
-
Cool the enolate solution to 0 °C and add isobutyl bromide (1.5-4.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC. Reaction times can vary from 1 to 12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-((S)-2,4-dimethylpentanoyl)-(1S,2S)-(+)-pseudoephedrine, can be purified by flash chromatography or recrystallization to achieve high diastereomeric purity.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield (S)-2,4-dimethylpentanoic Acid
This protocol describes the acidic hydrolysis of the alkylated amide to furnish the desired carboxylic acid and allow for the recovery of the chiral auxiliary.
Materials:
-
N-((S)-2,4-dimethylpentanoyl)-(1S,2S)-(+)-pseudoephedrine
-
Sulfuric acid (H₂SO₄), 9 M aqueous solution
-
Water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the alkylated pseudoephedrine amide in a 1:1 mixture of 1,4-dioxane and 9 M aqueous H₂SO₄.
-
Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3x) to isolate the (S)-2,4-dimethylpentanoic acid.
-
Combine the ether layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by distillation or chromatography.
-
To recover the chiral auxiliary, basify the aqueous layer from the initial extraction with NaOH solution until the pH is >12.
-
Extract the basic aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to recover the (1S,2S)-(+)-pseudoephedrine.
Mandatory Visualization
Caption: Overall workflow for the stereospecific synthesis of (S)-2,4-dimethylpentanoic acid.
Caption: Simplified representation of the stereodetermining alkylation step.
Applications in Drug Development
Chiral carboxylic acids are pivotal building blocks in the pharmaceutical industry. The (S)-2,4-dimethylpentanoic acid moiety can be found in various biologically active molecules. Its incorporation can significantly influence the pharmacological profile, including binding affinity to target receptors, metabolic stability, and overall efficacy. For instance, derivatives of similar branched-chain fatty acids are explored in the development of novel therapeutic agents for metabolic disorders and as components of complex natural product syntheses. The stereochemically pure nature of (S)-2,4-dimethylpentanoic acid makes it an attractive starting material for the synthesis of chiral drugs, where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.
References
Asymmetric Synthesis of Chiral 2,4-Dimethylpentanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,4-dimethylpentanoic acid, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols described herein utilize well-established chiral auxiliary-based methods to achieve high diastereoselectivity and enantiomeric purity. Specifically, the use of Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries for the key stereocontrolling alkylation step is detailed. This guide includes comprehensive experimental procedures, data on achievable yields and stereoselectivity, and methods for the final cleavage of the chiral auxiliary to yield the target enantiomerically enriched carboxylic acid.
Introduction
Chiral carboxylic acids are crucial components in the synthesis of numerous biologically active molecules and pharmaceuticals. The precise control of stereochemistry is often paramount to the efficacy and safety of a drug. This compound possesses a stereogenic center at the C2 position, and its enantiomers serve as important synthons for more complex chiral molecules. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for challenging and often inefficient chiral resolutions.
Among the most reliable and widely adopted methods for asymmetric synthesis are those employing chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This document focuses on two of the most successful classes of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives: Evans' oxazolidinones and Myers' pseudoephedrine amides. These auxiliaries offer high levels of stereocontrol, predictable outcomes, and well-established procedures for attachment and removal.
Synthesis Strategy Overview
The general strategy for the asymmetric synthesis of chiral this compound using a chiral auxiliary involves three key stages:
-
Acylation: The chiral auxiliary is acylated with a suitable propionyl derivative to form a chiral imide or amide.
-
Diastereoselective Alkylation: The α-proton of the propionyl group is deprotonated to form a chiral enolate, which is then alkylated with an isobutyl electrophile (e.g., isobutyl bromide or iodide). The steric environment created by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to afford the desired enantiomer of this compound.
Figure 1. General workflow for the asymmetric synthesis of chiral this compound using a chiral auxiliary.
Method 1: Evans' Oxazolidinone Auxiliary
Evans' oxazolidinone auxiliaries are widely used for their high levels of stereocontrol in a variety of asymmetric transformations, including alkylation reactions.[1] The rigid structure of the acylated oxazolidinone and its ability to form a chelated Z-enolate allow for excellent facial discrimination during the alkylation step. For the synthesis of (S)-2,4-dimethylpentanoic acid, the commercially available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a suitable chiral auxiliary.
Experimental Protocol
Step 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Add isobutyl iodide (1.5 eq) to the enolate solution and stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The major diastereomer is typically purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1) at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with a 1 N HCl solution.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (S)-2,4-dimethylpentanoic acid.
-
The chiral auxiliary can be recovered from the aqueous layer.
Figure 2. Reaction pathway for the synthesis of (S)-2,4-dimethylpentanoic acid using an Evans' oxazolidinone auxiliary.
Quantitative Data
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Acylation | N-Propionyl Oxazolidinone | 90-98 | N/A | >99 |
| Alkylation | Alkylated Oxazolidinone | 85-95 | >95:5 | N/A |
| Cleavage | (S)-2,4-Dimethylpentanoic Acid | 80-90 | N/A | >98 |
Method 2: Myers' Pseudoephedrine Auxiliary
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly efficient method for the asymmetric alkylation of amides.[2] Both enantiomers of pseudoephedrine are readily available and inexpensive. The enolates of pseudoephedrine amides undergo highly diastereoselective alkylations in the presence of lithium chloride.[2] For the synthesis of (R)-2,4-dimethylpentanoic acid, (1S,2S)-pseudoephedrine can be utilized.
Experimental Protocol
Step 1: Acylation of (1S,2S)-Pseudoephedrine
-
To a solution of (1S,2S)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propionyl pseudoephedrine amide, which can often be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask containing lithium chloride (6.0 eq), add a solution of the N-propionyl pseudoephedrine amide (1.0 eq) in anhydrous THF.
-
Cool the slurry to -78 °C under an argon atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add isobutyl bromide (2.0 eq) and stir the reaction at -78 °C until complete, as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield the alkylated amide.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a mixture of THF and 1 N sulfuric acid.
-
Heat the mixture at reflux for 12-24 hours.
-
Cool the reaction to room temperature and extract with diethyl ether.
-
The aqueous layer contains the protonated pseudoephedrine, which can be recovered.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (R)-2,4-dimethylpentanoic acid.
-
The carboxylic acid can be further purified by distillation or crystallization if necessary.
Figure 3. Reaction pathway for the synthesis of (R)-2,4-dimethylpentanoic acid using Myers' pseudoephedrine auxiliary.
Quantitative Data
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Acylation | N-Propionyl Pseudoephedrine Amide | >95 | N/A | >99 |
| Alkylation | Alkylated Pseudoephedrine Amide | 80-90 | >95:5 | N/A |
| Cleavage | (R)-2,4-Dimethylpentanoic Acid | 85-95 | N/A | >98 |
Conclusion
The asymmetric synthesis of chiral this compound can be effectively achieved using either Evans' oxazolidinone or Myers' pseudoephedrine chiral auxiliaries. Both methods provide high yields and excellent stereocontrol, affording the target carboxylic acid with high enantiomeric excess. The choice of auxiliary may depend on factors such as the availability of starting materials, desired enantiomer, and subsequent synthetic steps. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Purification of 2,4-Dimethylpentanoic Acid by Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,4-dimethylpentanoic acid via distillation. The high boiling point of this branched-chain carboxylic acid necessitates the use of vacuum distillation to prevent thermal decomposition and ensure high purity of the final product.
Introduction
This compound (C7H14O2, CAS: 5868-33-7) is a carboxylic acid with a branched alkyl chain.[1][2][3] Its purification is crucial for its application in various research and development settings, including its potential use as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Distillation is a primary method for the purification of liquid organic compounds.[4] However, due to its relatively high estimated atmospheric boiling point of approximately 210°C, purification of this compound by simple atmospheric distillation is not recommended as it may lead to decomposition.[1] Therefore, vacuum distillation is the preferred method, as it lowers the boiling point of the compound, allowing for efficient purification at lower temperatures.[5][6]
Pre-Distillation Purification
Before proceeding with distillation, it is advisable to perform a preliminary purification step to remove any non-volatile impurities, as well as acidic or basic contaminants. An acid-base extraction is a highly effective method for this purpose.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt, which will partition into the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate, regenerating the water-insoluble this compound, which will precipitate or form an oily layer.
-
Extraction: Extract the purified acid back into an organic solvent (e.g., diethyl ether).
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the partially purified this compound, ready for distillation.
Purification by Vacuum Distillation
Vacuum distillation is essential for the purification of this compound to prevent thermal degradation. The boiling point of a liquid is dependent on the applied pressure, and by reducing the pressure, the boiling point can be significantly lowered.
Estimating the Boiling Point under Reduced Pressure
A pressure-temperature nomograph is a useful tool to estimate the boiling point of a compound at a reduced pressure, given its boiling point at atmospheric pressure.[7][8][9][10][11] For this compound, with an estimated atmospheric boiling point of 210°C, the following table provides estimated boiling points at various pressures.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~60 |
| 5 | ~85 |
| 10 | ~100 |
| 20 | ~115 |
| 50 | ~140 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the vacuum gauge.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum. Use a Kugelrohr or a short-path distillation apparatus for small quantities.
-
Charging the Flask: Add the pre-purified this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: As the temperature of the vapor reaches the estimated boiling point at the applied pressure, the purified this compound will begin to distill. Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main product fraction.
-
Completion: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified this compound in a tightly sealed container.
Purity Assessment
The purity of the distilled this compound should be assessed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds.[12] A typical protocol for the GC-MS analysis of carboxylic acids involves derivatization to a more volatile ester form, for example, by reaction with BF₃ in methanol, followed by analysis.[5][13]
Table of Typical GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-400 m/z |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the presence of the carboxylic acid functional group and the absence of impurities from starting materials (e.g., aldehydes).
Table of Expected FTIR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (sp³) | 2870-2960 | Strong, sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C-O | 1210-1320 | Strong |
| O-H (bend) | 920-950 | Broad |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the purification process.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 5868-33-7 [m.chemicalbook.com]
- 4. Isovaleric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. P vs. T data [sites.science.oregonstate.edu]
- 9. umsl.edu [umsl.edu]
- 10. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. cheresources.com [cheresources.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dimethylpentanoic Acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpentanoic acid is a chiral carboxylic acid with a branched alkyl chain. As with other chiral molecules, the spatial arrangement of its atoms can be crucial in its interaction with biological systems. Enantiomerically pure chiral building blocks are fundamental in the synthesis of pharmaceuticals and other biologically active molecules, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
While this compound is commercially available, its specific applications as a chiral building block in the synthesis of complex pharmaceutical agents are not extensively documented in publicly available literature. However, the principles of asymmetric synthesis and chiral resolution can be applied to obtain its enantiomers, which can then serve as versatile starting materials. These application notes provide detailed protocols for the preparation of enantiopure (S)- and (R)-2,4-dimethylpentanoic acid and discuss their potential applications in synthetic chemistry.
Part 1: Enantioselective Synthesis and Chiral Resolution of this compound
The preparation of enantiomerically pure this compound is a prerequisite for its use as a chiral building block. Two primary strategies for achieving this are asymmetric synthesis and chiral resolution of a racemic mixture.
Method 1: Asymmetric Synthesis via Diastereoselective Alkylation using an Evans Chiral Auxiliary
This method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a prochiral enolate. Evans oxazolidinones are a well-established class of chiral auxiliaries that provide high levels of stereocontrol.
Experimental Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of (S)-2,4-dimethylpentanoic acid.
Experimental Protocol: Asymmetric Synthesis
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add isovaleryl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-isovaleryl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-isovaleryl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise and stir the solution for 30 minutes at -78 °C to form the lithium enolate.
-
Add methyl iodide (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-alkylated oxazolidinone in a mixture of THF and water (3:1) at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to ~10 with a saturated aqueous solution of sodium bicarbonate to allow for the extraction of the chiral auxiliary with dichloromethane.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2,4-dimethylpentanoic acid.
Quantitative Data (Asymmetric Synthesis)
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 1. Acylation | N-Isovaleryl oxazolidinone | 90-95 | N/A |
| 2. Methylation | N-Alkylated oxazolidinone | 85-90 | >95% de |
| 3. Cleavage | (S)-2,4-Dimethylpentanoic Acid | 80-90 | >95% ee |
Method 2: Chiral Resolution of Racemic this compound
This classical method involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Experimental Workflow for Chiral Resolution
Caption: Chiral resolution of this compound.
Experimental Protocol: Chiral Resolution
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic this compound (1.0 eq) in ethanol.
-
In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in ethanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Gently heat the mixture to ensure complete dissolution.
Step 2: Fractional Crystallization
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
The mother liquor contains the more soluble diastereomeric salt.
-
The enantiomeric purity of the acid in the crystallized salt can be enhanced by repeated recrystallization from ethanol.
Step 3: Liberation of the Enantiopure Acids
-
Suspend the less soluble diastereomeric salt in water and add 2 M HCl until the pH is ~1-2.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-2,4-dimethylpentanoic acid.
-
Treat the mother liquor from Step 2 in the same manner to obtain (S)-2,4-dimethylpentanoic acid (of lower enantiomeric purity, which may require further purification or resolution with the other enantiomer of the resolving agent).
Quantitative Data (Chiral Resolution)
| Step | Product | Theoretical Max. Yield (%) | Expected Enantiomeric Excess (ee) (%) after one crystallization |
| 3. Liberation | (R)-2,4-Dimethylpentanoic Acid | 50 | >90% ee |
| 3. Liberation | (S)-2,4-Dimethylpentanoic Acid | 50 | Variable (enriched) |
Part 2: Application Notes - Potential Synthetic Utility
Once obtained in enantiopure form, (S)- or (R)-2,4-dimethylpentanoic acid can be a precursor to a variety of other chiral molecules. The carboxylic acid functionality can be readily transformed into other functional groups, preserving the stereocenter at the C2 position.
Potential Synthetic Transformations
Caption: Potential transformations of enantiopure this compound.
-
Reduction to Chiral Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)- or (R)-2,4-dimethylpentan-1-ol, using reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). These chiral alcohols are valuable intermediates in their own right.
-
Conversion to Chiral Aldehydes: The primary alcohol can be oxidized to the chiral aldehyde, (S)- or (R)-2,4-dimethylpentanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Chiral aldehydes are key building blocks for C-C bond-forming reactions.
-
Formation of Chiral Amines: The carboxylic acid can be converted to a primary amine, (S)- or (R)-2,4-dimethylpentan-1-amine, via the Curtius or Hofmann rearrangement. Chiral amines are prevalent in many pharmaceutical compounds.
-
Use in Peptide Synthesis: The chiral carboxylic acid can be used to introduce a non-proteinogenic, lipophilic side chain at the N-terminus of a peptide, potentially influencing its membrane permeability and biological activity. This is analogous to the lipid side chain in Daptomycin.
-
Fragment-Based Drug Design: The unique branched structure of this compound can be incorporated as a fragment in the design of new drug candidates to probe binding pockets of target proteins and optimize pharmacokinetic properties.
Conclusion
While direct, widespread applications of this compound as a chiral building block are not prominently featured in the current scientific literature, its enantiomers can be accessed through standard and reliable synthetic methodologies. The resulting enantiopure acid, and its derivatives, represent valuable and under-explored chiral synthons for the construction of complex molecular architectures in medicinal and materials chemistry. The protocols and strategies outlined in these notes provide a solid foundation for researchers to explore the potential of this chiral building block in their synthetic endeavors.
Application Note: Quantitative Analysis of 2,4-Dimethylpentanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpentanoic acid is a branched-chain fatty acid that may be of interest as a biomarker or a metabolic intermediate in various biological and pharmaceutical studies. Accurate and sensitive quantification of this analyte in complex biological matrices such as plasma, urine, or tissue homogenates is essential for understanding its physiological role and pharmacokinetic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose, providing excellent chromatographic separation and definitive mass spectral identification.
Due to the low volatility and polar nature of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable ester, making it amenable to GC analysis. This application note provides a detailed protocol for the analysis of this compound, involving a methyl ester derivatization followed by GC-MS analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
This protocol describes a general procedure for the extraction and derivatization of this compound from a liquid biological matrix (e.g., plasma).
Materials:
-
Biological matrix sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid in methanol)
-
Methylating agent (e.g., 1.2 M HCl in methanol (B129727) or 14% Boron Trifluoride in methanol)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts and PTFE-lined caps
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution to the sample.
-
Protein Precipitation & Extraction (if necessary): For plasma samples, add 400 µL of ice-cold methanol, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.
-
Derivatization: Add 200 µL of the methylating agent (e.g., 1.2 M HCl in methanol) to the supernatant. Cap the tube tightly.
-
Reaction: Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the sample to cool to room temperature.
-
Extraction: Add 500 µL of hexane and 200 µL of saturated NaCl solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Final Sample Preparation: Transfer the dried hexane extract to a GC vial with an insert for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of methyl 2,4-dimethylpentanoate. Optimization may be required depending on the specific instrument and column used.
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/min.
-
Final hold: Maintain at 220°C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
-
Identification: The identification of methyl 2,4-dimethylpentanoate is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Results and Discussion
The derivatization with methanolic HCl effectively converts this compound to its methyl ester, methyl 2,4-dimethylpentanoate (C₈H₁₆O₂, MW: 144.21 g/mol ). This derivative is significantly more volatile and provides good chromatographic peak shape.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of methyl 2,4-dimethylpentanoate. These values are typical and may vary depending on the specific analytical instrumentation and conditions.
| Parameter | Expected Value |
| Retention Time (RT) | 7.5 ± 0.2 min |
| Molecular Ion (M⁺) | m/z 144 (may be low abundance) |
| Quantifier Ion | m/z 88 |
| Qualifier Ions | m/z 57, m/z 43 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
Mass Fragmentation: The electron ionization mass spectrum of methyl 2,4-dimethylpentanoate is expected to show characteristic fragments. The base peak is often the result of a McLafferty rearrangement, leading to a prominent ion at m/z 88. Other significant fragments are expected from the cleavage of the branched alkyl chain, such as ions at m/z 57 (C₄H₉⁺) and m/z 43 (C₃H₇⁺). The molecular ion at m/z 144 may be observed but is often of low intensity.
Experimental Workflow Visualization
Application Notes and Protocols for the 1H and 13C NMR Spectral Interpretation of 2,4-Dimethylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the spectral interpretation of 2,4-Dimethylpentanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data, comprehensive experimental protocols, and visual aids to facilitate understanding and application in research and development settings.
Introduction to NMR Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For a molecule such as this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming its structure and purity. The following sections detail the expected 1H and 13C NMR spectra and provide protocols for obtaining high-quality data.
Predicted NMR Spectral Data
The chemical structure of this compound is presented below, with each unique proton and carbon environment labeled for clarity in the subsequent data tables.
Caption: Chemical structure of this compound with atom numbering.
1H NMR Spectral Data
The predicted 1H NMR spectrum of this compound shows distinct signals for each non-equivalent proton. The data is summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H (COOH) | 10.0 - 13.0 | broad singlet | 1H | - |
| H (C2) | ~2.4 | multiplet | 1H | - |
| H (C3a) | ~1.6 | multiplet | 1H | - |
| H (C3b) | ~1.3 | multiplet | 1H | - |
| H (C4) | ~1.8 | multiplet | 1H | - |
| H3 (C5) | ~1.2 | doublet | 3H | ~7.0 |
| H3 (C6) | ~0.9 | doublet | 3H | ~6.5 |
| H3 (C7) | ~0.9 | doublet | 3H | ~6.5 |
13C NMR Spectral Data
The predicted proton-decoupled 13C NMR spectrum of this compound displays a single peak for each unique carbon atom.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C1 (COOH) | ~180 |
| C2 | ~45 |
| C3 | ~40 |
| C4 | ~25 |
| C5 | ~20 |
| C6 | ~22 |
| C7 | ~22 |
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Protocol:
-
Weighing the Sample:
-
Dissolution:
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the solvent height in the tube is adequate for the instrument's detector (typically around 4-5 cm).
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Label the tube clearly with the sample identifier.
-
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, adjusted for an optimal signal-to-noise ratio.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.
Spectral Interpretation and Key Correlations
The interpretation of the NMR spectra involves assigning each signal to a specific proton or carbon in the molecule.
Caption: Logical flow for NMR spectral interpretation.
Key Observations:
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to be a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and chemical exchange.[3][4][5] This signal can sometimes be very broad or even absent, especially in the presence of water.
-
Aliphatic Protons: The protons on the aliphatic chain will appear in the upfield region (generally 0.5-3.0 ppm). Their specific chemical shifts and multiplicities are determined by their proximity to the electron-withdrawing carboxylic acid group and neighboring protons.
-
Methyl Groups: The two methyl groups at the C4 position are diastereotopic and are expected to have slightly different chemical shifts, appearing as doublets due to coupling with the C4 proton. The methyl group at the C2 position will also be a doublet, coupling with the C2 proton.
-
Carboxyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal in the 13C NMR spectrum, typically around 180 ppm.[4]
-
Aliphatic Carbons: The remaining aliphatic carbons will appear in the upfield region of the 13C NMR spectrum.
By combining the information from both 1H and 13C NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. These protocols and data serve as a valuable resource for researchers in ensuring accurate and reproducible results.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: FTIR Analysis of the Carboxylic Acid Functional Group in 2,4-Dimethylpentanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups in organic molecules. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. For carboxylic acids, such as 2,4-Dimethylpentanoic acid, FTIR spectroscopy provides a distinctive spectral signature, making it an invaluable tool for structural confirmation and purity assessment in research and drug development. The carboxylic acid functional group (-COOH) has several characteristic vibrational modes that are easily identifiable.
Characteristic Vibrational Modes of Carboxylic Acids
In the condensed phase (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers.[1][2] This intermolecular hydrogen bonding has a profound effect on the infrared spectrum, particularly on the hydroxyl (O-H) and carbonyl (C=O) stretching bands.[1][3]
-
O-H Stretching: The most characteristic feature of a carboxylic acid in an FTIR spectrum is an extremely broad absorption band appearing in the range of 3300 to 2500 cm⁻¹.[1][4][5] This significant broadening is a direct result of the strong hydrogen bonding between two molecules of the acid.[2][3] This broad peak often overlaps with the sharper C-H stretching vibrations of the alkyl parts of the molecule.[1][2]
-
C=O Stretching: The carbonyl group of a carboxylic acid gives rise to a strong and sharp absorption peak.[2] For a saturated aliphatic carboxylic acid existing as a hydrogen-bonded dimer, this peak is typically found between 1760 and 1690 cm⁻¹.[1][2] The exact position depends on the molecular structure and dimerization.[4] Monomeric (free) carboxyl groups, which are rarer, absorb at a higher frequency (~1760 cm⁻¹), while the more common dimeric form absorbs around 1710 cm⁻¹.[4][5]
-
C-O Stretching and O-H Bending: The spectrum of a carboxylic acid also features a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[1][6] Additionally, out-of-plane O-H bending produces a broad band in the 950-910 cm⁻¹ range.[1][2]
Data Presentation: Expected FTIR Absorption Bands for this compound
The following table summarizes the key quantitative data for the FTIR analysis of the carboxylic acid functional group.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding in the dimer.[1][4] |
| C-H Stretch | 2960 - 2850 | Strong, Sharp | Aliphatic C-H stretching from the methyl and methylene (B1212753) groups, often seen superimposed on the broad O-H band.[1] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Carbonyl stretching. For a saturated, dimeric acid like this compound, this is expected near 1710 cm⁻¹.[2][4] |
| O-H Bend | 1440 - 1395 | Medium | In-plane bending. May be obscured by C-H bending bands.[1] |
| C-O Stretch | 1320 - 1210 | Strong | Stretching of the C-O single bond, often coupled with O-H in-plane bending.[1][6] |
| O-H Bend | 950 - 910 | Medium, Broad | Out-of-plane bending of the O-H group.[1][2] |
Experimental Protocols
A common and convenient method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy, which requires minimal sample preparation.
Protocol 1: Sample Analysis using ATR-FTIR
-
Instrumentation and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample: this compound.
-
Cleaning solvent (e.g., Isopropanol or Ethanol).
-
Lint-free wipes.
-
-
Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to evaporate completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, if applicable. Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Clean the ATR crystal and press thoroughly with the cleaning solvent and lint-free wipes to remove all traces of the sample.
-
Protocol 2: Sample Analysis using Neat Liquid (Thin Film) Method
-
Instrumentation and Materials:
-
FTIR Spectrometer.
-
Salt plates (e.g., KBr or NaCl).
-
Sample: this compound.
-
Pipette.
-
Cleaning solvent and lint-free wipes.
-
-
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FTIR is empty and acquire a background spectrum.
-
Sample Preparation: Place one or two drops of this compound onto the surface of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
Spectrum Acquisition: Place the salt plate assembly into the sample holder in the spectrometer's sample compartment. Acquire the sample spectrum using appropriate parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Post-Measurement Cleaning: Disassemble and thoroughly clean the salt plates with a suitable dry solvent and store them in a desiccator to prevent damage from moisture.
-
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Caption: Hydrogen bonding and key vibrational modes in a carboxylic acid dimer.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols: Antimicrobial Activity of 2,4-Dimethylpentanoic Acid Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the antimicrobial properties of 2,4-Dimethylpentanoic acid, a branched-chain fatty acid, against various gram-positive bacteria. The information presented herein is intended to guide researchers in the systematic evaluation of this compound for potential therapeutic applications.
Introduction
The emergence of antibiotic-resistant gram-positive bacteria necessitates the exploration of novel antimicrobial agents. Branched-chain fatty acids have demonstrated potential as effective antimicrobial compounds. This document outlines the procedures to assess the efficacy of this compound against clinically relevant gram-positive pathogens. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methods for evaluating the antimicrobial activity of organic acids.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain ID | MIC (µg/mL) | MIC (mM) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |
| Staphylococcus aureus (MRSA) | clinical isolate | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | ATCC 49619 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | ATCC 6633 | [Insert Data] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Gram-Positive Bacterium | Strain ID | MBC (µg/mL) | MBC (mM) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] |
| Staphylococcus aureus (MRSA) | clinical isolate | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | ATCC 29212 | [Insert Data] | [Insert Data] |
| Streptococcus pneumoniae | ATCC 49619 | [Insert Data] | [Insert Data] |
| Bacillus subtilis | ATCC 6633 | [Insert Data] | [Insert Data] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a gram-positive bacterium.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
References
Application Notes and Protocols: Investigating the Metabolic Pathway of 2,4-Dimethylpentanoic Acid In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpentanoic acid is a branched-chain fatty acid (BCFA) whose metabolic fate is of interest in drug development and metabolic research. Understanding its biotransformation is crucial for elucidating potential metabolic pathways, identifying key metabolites, and assessing its potential for drug-drug interactions and toxicity. These application notes provide a comprehensive guide to investigating the in vitro metabolism of this compound, offering detailed protocols and data presentation formats.
Proposed Metabolic Pathway of this compound
Based on the metabolism of structurally related BCFAs, this compound is hypothesized to undergo metabolism primarily through mitochondrial and peroxisomal β-oxidation. Due to the methyl group at the α-position, it can likely enter the β-oxidation spiral directly. Additionally, ω-oxidation by cytochrome P450 (CYP) enzymes represents a possible, albeit likely minor, metabolic route.
Anwendungsleitfaden und Protokolle zur Derivatisierung von 2,4-Dimethylpentansäure für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Die 2,4-Dimethylpentansäure, eine verzweigtkettige Fettsäure, stellt aufgrund ihrer geringen Flüchtigkeit und hohen Polarität eine analytische Herausforderung für die Gaschromatographie (GC) dar.[1] Um diese Herausforderungen zu überwinden und eine genaue quantitative Analyse zu ermöglichen, ist ein Derivatisierungsschritt erforderlich.[1][2] Dieser Prozess wandelt die Carbonsäure in ein flüchtigeres und thermisch stabileres Derivat um, was zu verbesserten chromatographischen Peakformen und einer erhöhten Empfindlichkeit führt.[2] Diese Application Note beschreibt detaillierte Protokolle für drei gängige Derivatisierungsmethoden zur Analyse von 2,4-Dimethylpentansäure und ähnlichen verzweigtkettigen Fettsäuren mittels GC: Silylierung, Veresterung (insbesondere Methylierung) und Derivatisierung mit Pentafluorbenzylbromid (PFBBr).
Logischer Arbeitsablauf für die Derivatisierung und GC-Analyse
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse von Carbonsäuren.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die Leistungsdaten verschiedener Derivatisierungsmethoden für die Analyse von verzweigtkettigen kurzkettigen Fettsäuren zusammen. Es ist zu beachten, dass die Daten für strukturell ähnliche Analyten wie Methylpentansäuren oder andere verzweigtkettige Fettsäuren erhoben wurden, da spezifische Daten für 2,4-Dimethylpentansäure begrenzt sind.
| Derivatisierungsmethode | Analyt(en) | Derivatisierungsreagenz | Nachweisgrenze (LOD) | Bestimmungsgrenze (LOQ) | Wiederfindungsrate (%) | Referenz |
| PFBBr-Derivatisierung | 2-, 3-, und 4-Methylpentansäure | 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr) | 0,4 - 2,4 ng/L | - | ca. 100 | [3] |
| PFBBr-Derivatisierung | Verzweigtkettige SCFAs | Pentafluorbenzylbromid (PFBBr) | 0,244 - 0,977 µM | - | 55,7 - 97,9 | [4][5] |
| Silylierung | Fettsäureamide | Trimethylsilylierungsreagenzien | ca. 1 pmol (700 fmol für Lauramid-Derivat) | - | - | [6] |
| In-situ Butylierung | Organische Säuren | Tetrabutylammoniumhydroxid (TBAH) | 1 - 5 ng/g | 2 - 10 ng/g | 93 - 117 | [7] |
| Veresterung (FAMEs) | Palmitinsäure, Stearinsäure | Bortrifluorid-Methanol (BF3) | 11,94 ng/mL (Methylpalmitat), 11,90 ng/mL (Methylstearat) | - | 95,25 - 100,29 | [8] |
Experimentelle Protokolle
Hier werden detaillierte Protokolle für die drei primären Derivatisierungsmethoden bereitgestellt.
Protokoll 1: Silylierung mit BSTFA
Die Silylierung ist eine robuste Methode, die Trimethylsilyl (B98337) (TMS)-Ester aus der Carboxylgruppe erzeugt.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein häufig verwendetes Reagenz.[1][2]
Materialien:
-
Getrockneter Probenextrakt, der 2,4-Dimethylpentansäure enthält
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoracetamid + Trimethylchlorsilan)
-
Lösungsmittel (z.B. Dichlormethan, Acetonitril)
-
Heizblock oder Ofen
-
GC-Vials mit Kappen
-
Vortex-Mischer
Protokoll:
-
Überführen Sie eine bekannte Menge des getrockneten Probenextrakts in ein GC-Vial.
-
Geben Sie 100 µL der in einem geeigneten Lösungsmittel gelösten Säure in das Vial.
-
Fügen Sie 50 µL BSTFA + 1% TMCS hinzu. Ein molares Verhältnis von Reagenz zu aktiven Wasserstoffatomen von mindestens 2:1 wird empfohlen.[2]
-
Verschließen Sie das Vial fest und vortexen Sie es für 10 Sekunden.[1]
-
Inkubieren Sie das Vial bei 60 °C für 60 Minuten. Beachten Sie, dass die Reaktionszeit und -temperatur je nach sterischer Hinderung der Carbonsäure optimiert werden müssen.[1][2]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Fügen Sie ein geeignetes Lösungsmittel (z.B. Dichlormethan) hinzu, um das gewünschte Endvolumen zu erreichen.
-
Die Probe ist nun bereit für die GC-MS-Analyse.
Protokoll 2: Veresterung zu Fettsäuremethylestern (FAMEs) mit BF₃-Methanol
Die Veresterung, insbesondere die Methylierung, ist eine weit verbreitete Methode zur Analyse von Fettsäuren. Bortrifluorid (BF₃) in Methanol ist ein effektiver Katalysator für diese Reaktion.[1][8]
Materialien:
-
Getrockneter Probenextrakt
-
12-14% Bortrifluorid in Methanol (BF₃-Methanol)
-
Hexan
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Heizblock oder Wasserbad
-
GC-Vials mit Kappen
-
Vortex-Mischer
Protokoll:
-
Geben Sie eine bekannte Menge des getrockneten Lipidextrakts in ein Reaktionsgefäß.
-
Fügen Sie 1-2 mL BF₃-Methanol-Lösung hinzu.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es bei 60-100 °C für 5-10 Minuten. Für gesättigte verzweigtkettige Fettsäuren kann eine höhere Temperatur (z.B. 95 °C) angewendet werden.[9]
-
Kühlen Sie die Probe auf Raumtemperatur ab.
-
Fügen Sie 0,5 mL gesättigte NaCl-Lösung und 0,6 mL Hexan hinzu.[1]
-
Vortexen Sie die Mischung kräftig für 10 Sekunden und lassen Sie die Phasen sich trennen.
-
Überführen Sie die obere Hexan-Phase, die die FAMEs enthält, in ein sauberes GC-Vial, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[1][9]
-
Die Probe ist nun für die GC-Analyse vorbereitet.
Protokoll 3: Derivatisierung mit Pentafluorbenzylbromid (PFBBr)
Diese Methode wird häufig für die Spurenanalyse von Carbonsäuren eingesetzt und bietet eine hohe Empfindlichkeit, insbesondere im negativen chemischen Ionisationsmodus (NCI) der Massenspektrometrie.[3][4]
Materialien:
-
Probenlösung
-
Pentafluorbenzylbromid (PFBBr)-Lösung
-
Pufferlösung (z.B. pH 7)
-
Lösungsmittel (z.B. Aceton, Hexan)
-
Heizblock oder Wasserbad
-
GC-Vials mit Kappen
Protokoll:
-
Stellen Sie die Probenlösung auf einen optimalen pH-Wert ein (typischerweise pH 7).[4][5]
-
Geben Sie eine bekannte Menge der Probelösung in ein Reaktionsgefäß.
-
Fügen Sie die PFBBr-Lösung hinzu.
-
Inkubieren Sie die Mischung bei 60 °C für 30 bis 90 Minuten.[3][4][5]
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Extrahieren Sie die PFB-Ester mit einem geeigneten organischen Lösungsmittel wie Hexan.
-
Die organische Phase wird abgetrennt, bei Bedarf konzentriert und ist dann bereit für die GC-MS-Analyse.
GC-MS Analysebedingungen (Allgemeines Beispiel)
Die optimalen GC-MS-Bedingungen hängen vom spezifischen Derivat und der verfügbaren Ausrüstung ab. Die folgenden Parameter dienen als Ausgangspunkt:
-
GC-Säule: Eine polare Kapillarsäule (z.B. DB-225ms oder SH-WAX) wird für die Trennung von Fettsäurederivaten empfohlen.[4][10]
-
Trägergas: Helium mit einer konstanten Flussrate (z.B. 1 mL/min).
-
Injektor: Split/Splitless-Injektor bei 240-250 °C.
-
Ofentemperaturprogramm: Beginnen Sie bei einer niedrigen Temperatur (z.B. 60-80 °C), gefolgt von einer Rampe (z.B. 5-10 °C/min) auf eine Endtemperatur von 240-250 °C.
-
MS-Detektor:
-
Ionisationsmodus: Elektronenstoßionisation (EI) oder negative chemische Ionisation (NCI), besonders für PFB-Derivate.
-
Scan-Modus: Full-Scan zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.
-
Ion-Source-Temperatur: 200-230 °C.
-
Transfer-Line-Temperatur: 240-250 °C.
-
Schlussfolgerung
Die Derivatisierung ist ein entscheidender Schritt für die zuverlässige und quantitative GC-Analyse von 2,4-Dimethylpentansäure. Die Wahl der Methode – Silylierung, Veresterung oder PFBBr-Derivatisierung – hängt von den spezifischen Anforderungen der Analyse ab, wie z.B. der erforderlichen Empfindlichkeit, der Probenmatrix und den verfügbaren Reagenzien. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Optimierung von Methoden zur Analyse dieser und anderer verzweigtkettiger Fettsäuren in verschiedenen Forschungs- und Entwicklungsumgebungen.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.com [shimadzu.com]
Application of 2,4-Dimethylpentanoic Acid in Polymer Chemistry: A Theoretical Exploration
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpentanoic acid is a branched-chain carboxylic acid. While direct applications of this compound in polymer chemistry are not extensively documented in current literature, its molecular structure—a monofunctional carboxylic acid with significant steric hindrance around the carboxyl group—suggests a potential role as a specialized chain terminator or end-capping agent in condensation polymerization, particularly in the synthesis of polyesters. This application note explores this theoretical application, providing detailed protocols and conceptual data for researchers interested in investigating its effects on polymer properties.
The introduction of a sterically bulky, hydrophobic end-group via this compound could potentially impart unique characteristics to polymers, such as controlled molecular weight, altered solubility, modified thermal properties, and changes in the material's surface energy. These modifications can be of interest in various fields, including the development of specialized polymers for drug delivery systems, coatings, and other advanced materials.
Theoretical Application: Chain Termination and End-Capping in Polyester Synthesis
In step-growth polymerization, such as the synthesis of polyesters from a dicarboxylic acid and a diol, the molecular weight of the resulting polymer is highly dependent on the stoichiometric balance of the functional groups. The introduction of a monofunctional reactant, like this compound, can be used to intentionally disrupt this balance. By reacting with the hydroxyl end-groups of the growing polymer chains, it effectively "caps" the chain, preventing further propagation at that end. The degree of polymerization, and thus the average molecular weight of the polymer, can be controlled by adjusting the molar ratio of the monofunctional acid to the difunctional monomers.
The steric hindrance provided by the two methyl groups in this compound may influence the kinetics of the end-capping reaction and could also affect the final properties of the polymer by introducing a bulky, non-polar end-group.
Data Presentation
The following table presents hypothetical data illustrating the expected effect of varying concentrations of this compound on the molecular weight and intrinsic viscosity of a polyester, such as polyethylene (B3416737) terephthalate (B1205515) (PET).
| Sample ID | Molar Ratio (Diacid:Diol:2,4-DMPA) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Intrinsic Viscosity (dL/g) |
| PET-Control | 1 : 1.05 : 0 | 50,000 | 100,000 | 2.0 | 0.80 |
| PET-DMPA-1 | 1 : 1.05 : 0.01 | 35,000 | 72,000 | 2.06 | 0.65 |
| PET-DMPA-2 | 1 : 1.05 : 0.02 | 25,000 | 51,000 | 2.04 | 0.52 |
| PET-DMPA-3 | 1 : 1.05 : 0.05 | 15,000 | 31,000 | 2.07 | 0.38 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend.
Experimental Protocols
Protocol 1: Synthesis of Polyethylene Terephthalate (PET) with Controlled Molecular Weight using this compound via Melt Polycondensation
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene (B1197577) glycol (EG)
-
Zinc acetate (B1210297) (catalyst)
-
Antimony trioxide (catalyst)
-
This compound (2,4-DMPA) (chain terminator)
-
High-purity nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Glassware for collecting distillate.
Procedure:
-
Ester Interchange Reaction:
-
Charge the reaction flask with dimethyl terephthalate (DMT), ethylene glycol (EG) in a molar ratio of 1:2.2, and zinc acetate catalyst (0.05% by weight of DMT).
-
For molecular weight control, add the desired molar percentage of this compound (e.g., 1 mol% relative to DMT).
-
Heat the mixture under a gentle stream of nitrogen to 150-190 °C with continuous stirring.
-
Methanol will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this step until approximately 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation Reaction:
-
Add the polycondensation catalyst, antimony trioxide (0.03% by weight of DMT), to the reaction mixture.
-
Gradually increase the temperature to 270-280 °C and slowly reduce the pressure to below 1 torr.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
The viscosity of the melt will increase significantly. Monitor the reaction progress by observing the stirrer torque or by taking samples for viscosity measurement.
-
Continue the reaction until the desired molecular weight (indicated by melt viscosity) is achieved.
-
Extrude the molten polymer into a water bath to solidify it.
-
Granulate the resulting polymer for characterization.
-
Characterization:
-
Molecular Weight: Determine the number average (Mn) and weight average (Mw) molecular weights using Gel Permeation Chromatography (GPC).
-
Intrinsic Viscosity: Measure the intrinsic viscosity in a suitable solvent (e.g., a phenol/tetrachloroethane mixture).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
End-Group Analysis: Confirm the incorporation of the 2,4-dimethylpentanoyl end-groups using Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Application Notes and Protocols: Pharmacokinetic Studies of 2,4-Dimethylpentanoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies on novel analogues of 2,4-dimethylpentanoic acid. The information herein is designed to guide researchers through the essential stages of in vitro and in vivo pharmacokinetic evaluation, crucial for the advancement of new chemical entities from discovery to preclinical development.
Introduction
This compound and its analogues represent a class of compounds with potential therapeutic applications. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to optimizing their pharmacological profile and ensuring their safety and efficacy. This document outlines the standard experimental procedures and data presentation formats for these studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound analogues (designated as DMA-001, DMA-002, and DMA-003) following intravenous and oral administration in Sprague-Dawley rats. Such data is critical for comparing and selecting lead candidates.
Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| DMA-001 | 45.2 | 30.8 |
| DMA-002 | > 60 | < 12.0 |
| DMA-003 | 15.8 | 88.1 |
Data is presented as the mean of triplicate experiments. In vitro metabolic stability assays are crucial for predicting in vivo hepatic clearance.[1][2]
Table 2: Pharmacokinetic Parameters Following Intravenous (IV) Administration (5 mg/kg) in Rats
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) |
| DMA-001 | 1250 | 0.08 | 3450 | 2.1 | 24.2 | 4.3 |
| DMA-002 | 1580 | 0.08 | 5890 | 4.5 | 14.1 | 3.8 |
| DMA-003 | 980 | 0.08 | 1870 | 1.2 | 44.5 | 3.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution. These parameters are essential for understanding the drug's disposition in the body.[3]
Table 3: Pharmacokinetic Parameters Following Oral (PO) Administration (20 mg/kg) in Rats
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |
| DMA-001 | 480 | 0.5 | 2100 | 2.3 | 15.2 |
| DMA-002 | 950 | 1.0 | 7100 | 4.8 | 30.2 |
| DMA-003 | 150 | 0.5 | 450 | 1.3 | 6.0 |
F (%): Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Low oral bioavailability may indicate poor absorption or significant first-pass metabolism.[4]
Experimental Protocols
Detailed methodologies are provided for the key experiments required to generate the data presented above.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
Objective: To assess the susceptibility of the test compounds to phase I metabolism, primarily by cytochrome P450 enzymes.[2]
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (Solutions A and B)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard, e.g., verapamil)
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by combining phosphate buffer, RLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compounds after intravenous and oral administration.[3][4]
Materials:
-
Male Sprague-Dawley rats (280-300 g)
-
Test compounds formulated for IV (e.g., in saline with a cosolvent) and PO (e.g., in 0.5% carboxymethylcellulose) administration.
-
Dosing syringes and gavage needles.
-
Blood collection tubes (e.g., with K2EDTA).
-
Centrifuge.
-
Bioanalytical method for quantification of the test compound in plasma.
Procedure:
-
Fast the rats overnight prior to dosing, with free access to water.
-
Divide the rats into groups for IV and PO administration (n=3-5 per group).
-
For the IV group, administer the test compound via the tail vein at the specified dose.
-
For the PO group, administer the test compound via oral gavage.
-
Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h).[4]
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method.
-
Perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, Vd, and F (%).
Protocol 3: Bioanalytical Method Validation (LC-MS/MS)
Objective: To ensure the reliability and accuracy of the analytical method used for the quantification of the test compounds in a biological matrix (e.g., plasma).[5][6]
Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the true value and the degree of scatter between a series of measurements, respectively. The mean value should be within ±15% of the theoretical value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.[6]
-
Calibration Curve: A standard curve is prepared to determine the relationship between the instrument response and the known concentration of the analyte. A correlation coefficient (r²) of ≥0.99 is typically required.[4]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[5]
General Procedure (Liquid-Liquid Extraction):
-
Spike known concentrations of the test compound into blank plasma to prepare calibration standards and quality control (QC) samples.
-
To a plasma sample (e.g., 50 µL), add an internal standard and an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously to extract the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vivo pharmacokinetic study in rats.
Caption: Sample preparation workflow for bioanalysis using LLE.
References
- 1. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: 2,4-Dimethylpentanoic Acid as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethylpentanoic acid as a precursor in the synthesis of novel fragrance compounds. The document details the synthetic protocols, potential olfactory profiles of the resulting esters, and relevant physicochemical data.
Introduction
Esters are a well-established class of organic compounds renowned for their characteristic pleasant and often fruity aromas, making them staples in the fragrance and flavor industry. The structural diversity of the parent carboxylic acid and alcohol allows for the synthesis of a vast array of esters with unique scent profiles. Branched-chain carboxylic acids, such as this compound, are of particular interest as they can impart complexity and unique olfactory characteristics to the resulting ester.
This document focuses on the potential of this compound as a building block for creating new fragrance molecules. While literature specifically detailing the fragrance applications of saturated 2,4-dimethylpentanoate esters is limited, valuable insights can be drawn from structurally related compounds. A notable example is (E)-ethyl 2,4-dimethyl-2-pentenoate, an unsaturated analogue, which is recognized as a perfuming ingredient with a distinct fruity and herbaceous character[1]. This suggests that the saturated counterpart, ethyl 2,4-dimethylpentanoate, and other similar esters could also possess interesting and desirable olfactory properties.
Physicochemical Properties of Precursor and Potential Products
A summary of the key physicochemical properties of this compound and its simple esters is presented in Table 1. This data is essential for planning synthesis, purification, and formulation of potential fragrance compounds.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₇H₁₄O₂ | 130.18 | 5868-33-7 |
| Methyl 2,4-dimethylpentanoate | C₈H₁₆O₂ | 144.21 | 71672-33-8 |
| Ethyl 2,4-dimethylpentanoate | C₉H₁₈O₂ | 158.24 | 172103-12-7 |
Table 1. Physicochemical data for this compound and its corresponding methyl and ethyl esters.
Olfactory Profile of Structurally Related Compounds
While the specific odor profiles of saturated 2,4-dimethylpentanoate esters are not widely documented, the characteristics of structurally similar compounds can provide valuable insights for research and development.
| Compound Name | Reported Odor Profile | Reference |
| (E)-Ethyl 2,4-dimethyl-2-pentenoate | Fruity, herbaceous, with a strong Roman chamomile connotation and a honey-like undertone. | [1] |
| 2-Methyl pentanoic acid esters | Generally "vegetably" odor notes, with flowery and fruity aspects. | [2] |
| 2-Pentyl 2-methyl pentanoate | Pear | [3] |
Table 2. Odor profiles of fragrance compounds structurally related to 2,4-dimethylpentanoate esters.
The data in Table 2 suggests that esters of this compound are likely to possess complex odor profiles with potential fruity, herbaceous, and green notes. The branched-chain structure is a key contributor to these unique scent characteristics.
Experimental Protocols for Ester Synthesis
The synthesis of fragrance esters from this compound can be achieved through various established esterification methods. The choice of method may depend on the desired scale, the specific alcohol used, and the required purity of the final product.
Fischer-Speier esterification is a classic and cost-effective method for producing esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 2.0-3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation to yield the final product.
Figure 1. Workflow for Fischer-Speier Esterification.
Logical Relationships in Fragrance Design
The design and synthesis of new fragrance molecules from this compound follows a logical progression from precursor selection to final product characterization. The choice of alcohol in the esterification step is a critical determinant of the final aroma profile.
Figure 2. Logical workflow for fragrance design.
Conclusion
This compound presents a promising, yet underexplored, platform for the development of novel fragrance compounds. The structural information from related unsaturated and less branched esters suggests that its derivatives could offer unique and commercially valuable scent profiles, likely in the fruity, herbaceous, and green families of aromas. The experimental protocols provided herein offer a starting point for the synthesis and exploration of these potential new fragrance molecules. Further research into the specific olfactory properties of a wider range of 2,4-dimethylpentanoate esters is warranted to fully unlock their potential in the fragrance industry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylpentanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethylpentanoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A common and versatile method for the synthesis of this compound is the malonic ester synthesis. This method involves the alkylation of a malonic ester, typically diethyl malonate, with appropriate alkyl halides, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.
Q2: What are the primary impurities I should expect when synthesizing this compound via the malonic ester route?
The primary impurities stem from the multi-step nature of the malonic ester synthesis. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual diethyl malonate and isobutyl bromide.
-
Intermediates: Incomplete reaction can leave behind mono-alkylated diethyl malonate (diethyl isobutylmalonate).
-
Over-alkylation Products: The desired mono-alkylated intermediate can undergo a second alkylation, leading to the formation of diethyl diisobutylmalonate.
-
Side-reaction Products: Elimination reaction of the alkyl halide (isobutyl bromide) can produce isobutylene (B52900) gas. If the alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide (B1231860) with diethyl malonate), transesterification can occur, leading to mixed esters.[1][2]
Troubleshooting Guide: Common Impurities and Their Mitigation
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Presence of a significant amount of dialkylated byproduct (diethyl diisobutylmalonate).
-
Cause: The mono-alkylated intermediate, diethyl isobutylmalonate, still has an acidic proton on the α-carbon. This can be deprotonated by the base, leading to a second alkylation reaction with isobutyl bromide.[1][2][3]
-
Troubleshooting:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to isobutyl bromide. A slight excess of diethyl malonate can favor mono-alkylation.[1]
-
Slow Addition: Add the isobutyl bromide slowly to the reaction mixture. This allows the alkyl halide to react with the enolate of diethyl malonate before it can react with the enolate of the mono-alkylated product.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of isobutyl bromide to manage the exothermic reaction and reduce the rate of the second alkylation.[2]
-
Issue 2: Low yield of the desired product and evidence of alkene formation (isobutylene).
-
Cause: A competing E2 elimination reaction of isobutyl bromide is occurring. The basic conditions used for the deprotonation of diethyl malonate can promote the elimination of HBr from isobutyl bromide.[1]
-
Troubleshooting:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to favor the SN2 (alkylation) pathway over the E2 (elimination) pathway.
-
Base Selection: While sodium ethoxide is standard for diethyl malonate, using a bulkier, less nucleophilic base could potentially reduce elimination, but this may also affect the rate of the desired alkylation.
-
Issue 3: Presence of unreacted diethyl malonate in the final product.
-
Cause: Incomplete deprotonation of diethyl malonate or insufficient reaction time.
-
Troubleshooting:
-
Base Quality and Stoichiometry: Ensure the sodium ethoxide is freshly prepared or properly stored to guarantee its activity. Use at least a full equivalent of the base.
-
Reaction Monitoring: Monitor the progress of the alkylation step using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.
-
Issue 4: Final product contains a mixture of ethyl and other alkyl esters.
-
Cause: This is due to transesterification, which occurs if the alkoxide base does not match the alkyl groups of the malonic ester.[2]
-
Troubleshooting:
Data Presentation: Illustrative Impurity Profile
While specific quantitative data for every synthesis can vary, the following table provides an illustrative example of a potential impurity profile for the synthesis of this compound via the malonic ester route, as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Compound | Retention Time (min) (Illustrative) | Relative Abundance (%) (Illustrative) | Identification Method |
| Isobutylene | 1.5 | < 1 | GC-MS Headspace |
| Diethyl ether (solvent) | 2.1 | - | GC-MS |
| Isobutyl bromide | 4.5 | < 2 | GC-MS |
| Diethyl malonate | 6.2 | < 5 | GC-MS |
| Diethyl isobutylmalonate | 9.8 | 5 - 15 | GC-MS |
| This compound | 10.5 | > 80 | GC-MS, NMR |
| Diethyl diisobutylmalonate | 12.3 | < 5 | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Isobutyl bromide
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add clean sodium pieces to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic.
-
Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, add diethyl malonate dropwise with stirring. Stir for 30-60 minutes to ensure complete formation of the sodio-malonic ester.
-
Alkylation: Slowly add isobutyl bromide to the stirred solution. An exothermic reaction will occur. After the addition is complete, heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Hydrolysis: Add the crude alkylated ester to a solution of sodium hydroxide in water and reflux until the ester is fully hydrolyzed.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid. Heat the acidified mixture to reflux to effect decarboxylation, which is evident by the evolution of carbon dioxide. Continue heating until gas evolution ceases.
-
Isolation and Purification: Cool the mixture and separate the organic layer containing the this compound. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent. The final product can be purified by vacuum distillation.
Protocol 2: GC-MS Analysis of Synthesis Impurities
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating the components.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).
-
For the final product, prepare a dilute solution for purity analysis.
Visualizations
Caption: Workflow of this compound Synthesis and Impurity Formation.
Caption: Troubleshooting Logic for Common Synthesis Impurities.
References
Technical Support Center: Synthesis of 2,4-Dimethylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dimethylpentanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Malonic Ester Synthesis Route
The malonic ester synthesis is a common and versatile method for the preparation of carboxylic acids. For this compound, this involves the sequential alkylation of a malonic ester with isobutyl bromide and a methyl halide, followed by hydrolysis and decarboxylation.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of dialkylated product with two isobutyl groups instead of the desired isobutyl- and methyl-substituted product. How can I minimize this?
A1: This is a common side reaction in malonic ester synthesis. The monoalkylated intermediate is still acidic and can be deprotonated and alkylated a second time by the same alkyl halide. To favor the desired product:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to isobutyl bromide in the first alkylation step. A slight excess of the malonic ester can also help.
-
Slow Addition: Add the isobutyl bromide slowly to the reaction mixture. This ensures that the alkyl halide reacts with the malonate enolate before it can react with the enolate of the mono-alkylated product.
-
Temperature Control: Maintain a consistent and controlled temperature during the addition of the alkyl halide. Exothermic reactions can accelerate the rate of the second alkylation.
Q2: I am observing a low yield and the formation of a gaseous byproduct. What could be the cause?
A2: This is likely due to a competing E2 elimination reaction, where the ethoxide base abstracts a proton from the β-carbon of the isobutyl bromide, leading to the formation of isobutylene (B52900) gas instead of the desired substitution product. To mitigate this:
-
Use a less hindered base: While sodium ethoxide is common, using a bulkier base like potassium tert-butoxide can sometimes favor proton abstraction from the malonic ester over the alkyl halide.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can favor the S(_N)2 substitution reaction over the E2 elimination.
Q3: The hydrolysis and decarboxylation step is not proceeding to completion. What can I do?
A3: Incomplete hydrolysis or decarboxylation can be due to several factors:
-
Insufficient Acid/Base or Heat: Ensure a sufficient excess of strong acid (like HCl) or base (like NaOH) is used for the hydrolysis of the ester groups. For decarboxylation, adequate heating is crucial. The reaction mixture typically needs to be refluxed until the evolution of CO(_2) ceases.
-
Steric Hindrance: The bulky isobutyl group might slightly hinder the hydrolysis. Extending the reflux time can help drive the reaction to completion.
Data Presentation: Impact of Stoichiometry on Product Distribution
The following table illustrates the expected qualitative impact of the stoichiometry of reactants on the product distribution during the first alkylation step with isobutyl bromide.
| Diethyl Malonate (equivalents) | Sodium Ethoxide (equivalents) | Isobutyl Bromide (equivalents) | Expected Mono-alkylation (%) | Expected Di-isobutylalkylation (%) |
| 1.0 | 1.0 | 1.0 | ~60-70% | ~30-40% |
| 1.2 | 1.0 | 1.0 | >80% | <20% |
| 1.0 | 1.2 | 1.0 | ~50-60% | ~40-50% |
Note: These are illustrative values. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
First Alkylation: Slowly add isobutyl bromide (1.0 eq) to the reaction mixture. Maintain the temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Second Alkylation: Add a second equivalent of sodium ethoxide to the reaction mixture to form the enolate of the mono-alkylated product. Then, slowly add methyl iodide (1.0 eq) and stir until the second alkylation is complete.
-
Hydrolysis: Remove the ethanol by distillation. Add a solution of sodium hydroxide (B78521) and reflux the mixture for several hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux until the evolution of carbon dioxide ceases.
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Malonic Ester Synthesis Workflow
Caption: Workflow of the malonic ester synthesis of this compound, highlighting potential side reactions.
Grignard Synthesis Route
An alternative approach to synthesizing this compound involves the use of a Grignard reagent. A common strategy is the reaction of isobutylmagnesium bromide with a suitable electrophile, such as diethyl carbonate or ethyl chloroformate.
Troubleshooting Guide & FAQs
Q1: My Grignard reaction is giving a very low yield of the desired carboxylic acid. What are the likely causes?
A1: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent.
-
Presence of Protic Solvents/Reagents: Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, or even acidic C-H bonds. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Reaction with Atmospheric CO(_2): If the reaction is not performed under an inert atmosphere, the Grignard reagent can react with carbon dioxide from the air to form a carboxylate, which upon workup will give isovaleric acid, a common byproduct.
-
Wurtz Coupling: The Grignard reagent can couple with unreacted isobutyl bromide to form 2,5-dimethylhexane. This is more likely to occur at higher temperatures.
Q2: I am getting a significant amount of a tertiary alcohol as a byproduct. Why is this happening?
A2: This is a common side reaction when using diethyl carbonate as the electrophile. The Grignard reagent can add to the initially formed ester (ethyl 2,4-dimethylpentanoate) to give a tertiary alcohol (2,4-dimethyl-3-isobutyl-3-pentanol). To minimize this:
-
Use a More Reactive Electrophile: Ethyl chloroformate is generally more reactive than diethyl carbonate and can sometimes give better yields of the ester in the first step, which is then hydrolyzed to the acid.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the electrophile at a low temperature. This maintains a low concentration of the Grignard reagent and favors the first addition over the second.
-
Use of a Milder Grignard Reagent: In some cases, using a less reactive organometallic reagent, such as an organocadmium or organocuprate reagent, can prevent the second addition.
Q3: The reaction with ethyl chloroformate is producing a ketone as a major byproduct. How can I avoid this?
A3: The reaction of a Grignard reagent with ethyl chloroformate can sometimes lead to the formation of a ketone if the initially formed acyl chloride reacts with another equivalent of the Grignard reagent. Using a 1:1 stoichiometry and low temperatures is crucial.
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether under an inert atmosphere. The reaction should start spontaneously. If not, gentle heating may be required. Once initiated, maintain a gentle reflux until all the magnesium has reacted.
-
Reaction with Electrophile (Diethyl Carbonate): Cool the Grignard reagent solution in an ice-salt bath. Slowly add a solution of diethyl carbonate (1.0 eq) in anhydrous diethyl ether to the Grignard reagent. Maintain a low temperature throughout the addition. Allow the reaction to stir at low temperature for an hour and then at room temperature overnight.
-
Hydrolysis: The reaction mixture is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated sulfuric acid.
-
Work-up and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The resulting ester is then hydrolyzed using a strong base (e.g., NaOH) followed by acidification to yield this compound. The final product can be purified by vacuum distillation.
Grignard Synthesis Workflow
Caption: Workflow of the Grignard synthesis of this compound, indicating potential side reactions.
Technical Support Center: Purification of Branched-Chain Fatty Acids
Welcome to the Technical Support Center for the purification of branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of BCFAs.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS or HPLC Analysis
-
Question: My chromatogram shows significant peak tailing or fronting for my BCFA samples. What are the possible causes and how can I fix this?
-
Answer: Poor peak shape is a common issue that can compromise the resolution and quantification of BCFAs. Here are the potential causes and solutions:
-
For GC-MS:
-
Cause: Incomplete derivatization of BCFAs to fatty acid methyl esters (FAMEs). Free fatty acids are polar and can interact with active sites in the GC system.
-
Solution: Ensure your derivatization reagent (e.g., BF₃-methanol) is fresh and the reaction conditions (temperature and time) are optimal. Water contamination can also hinder the reaction, so ensure your sample and reagents are anhydrous.
-
Cause: Active sites in the GC inlet or on the column.
-
Solution: Clean or replace the inlet liner and condition the column according to the manufacturer's instructions.
-
Cause: Column overload.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
For HPLC:
-
Cause: Inappropriate mobile phase pH for BCFAs.
-
Solution: Adjust the mobile phase pH to ensure the BCFAs are in a single ionic state.
-
Cause: Column void or contamination.
-
Solution: Replace the column if a void is suspected. To address contamination, flush the column with a strong solvent.
-
-
Issue 2: Co-elution of BCFA Isomers
-
Question: I am unable to separate iso- and anteiso-BCFA isomers in my chromatogram. What can I do to improve the resolution?
-
Answer: The structural similarity of BCFA isomers makes their separation challenging. Here are some strategies to improve resolution:
-
For GC-MS:
-
Solution: Utilize a longer capillary column with a more polar stationary phase. A slower temperature ramp during the GC run can also enhance separation.
-
-
For HPLC:
-
Solution: Employ a high-resolution reversed-phase column (e.g., C18 or C30) with a mobile phase of acetonitrile (B52724) and water. For particularly difficult separations, consider using silver ion HPLC, which separates fatty acids based on the number, position, and geometry of double bonds, and can also aid in separating saturated isomers.
-
-
Issue 3: Low Yield of BCFAs After Urea (B33335) Crystallization
-
Question: My yield of BCFAs after urea crystallization is very low. What factors could be contributing to this and how can I optimize the process?
-
Answer: Urea crystallization is a powerful technique for enriching BCFAs, but several factors can impact the yield.
-
Cause: Suboptimal urea-to-fatty acid ratio.
-
Solution: The ratio of urea to fatty acids is critical. An optimal ratio is typically between 2:1 and 4:1 (w/w).
-
Cause: Incorrect crystallization temperature.
-
Solution: The crystallization temperature should be carefully controlled. A temperature of 4°C is often optimal for maximizing the precipitation of straight-chain fatty acids while keeping BCFAs in solution.
-
Cause: Insufficient crystallization time.
-
Solution: Allow sufficient time for the urea complexes to form. A crystallization time of 12-24 hours is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of BCFAs by GC-MS?
A1: Free fatty acids are polar molecules with low volatility due to their carboxyl group, which can form hydrogen bonds. This leads to poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results. Derivatization, typically by converting fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, making them more suitable for GC analysis.
Q2: What are the most common derivatization methods for BCFAs?
A2: The most prevalent methods for preparing FAMEs from BCFAs include:
-
Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used and are effective for both free fatty acids and the transesterification of esterified fatty acids.
-
Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are also used, particularly for the transesterification of lipids.
Q3: How can I confirm the identity of a BCFA peak in my chromatogram if the library match is poor?
A3: A low library match score can be due to several factors. Do not rely solely on the mass spectrum. Use retention time or retention index information in conjunction with the mass spectral data for more confident identification. Ensure that your peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise. It's also possible that your library does not contain the specific BCFA derivative you are analyzing.
Q4: What are the advantages and disadvantages of urea crystallization for BCFA purification?
A4:
-
Advantages: Urea crystallization is a cost-effective and scalable method for enriching BCFAs from a mixture of fatty acids. It relies on the difference in molecular geometry between linear saturated and monounsaturated fatty acids, which form stable inclusion complexes with urea, and the kinked structure of BCFAs and polyunsaturated fatty acids, which remain in the liquid phase.
-
Disadvantages: It is a concentration method and may not result in highly pure individual BCFAs. The recovery of BCFAs can also be a challenge and requires careful optimization of parameters like the urea-to-fatty acid ratio and crystallization temperature.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Branched-Chain Fatty Acids
| Extraction Method | Principle | Typical Extraction Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Folch/Bligh-Dyer | Liquid-liquid extraction using a chloroform-methanol mixture. | High (often considered a benchmark) | Good, but may co-extract other lipids. | 1-2 hours | High | Well-established and effective for a wide range of lipids. | Use of toxic chlorinated solvents, labor-intensive. |
| Soxhlet Extraction | Continuous solid-liquid extraction. | High | Good | 6-24 hours | High | Efficient for solid samples. | Time-consuming, requires large volumes of solvent. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High (>90% recovery is achievable) | High (effective for sample cleanup) | 30-60 minutes | Low to Moderate | High recovery, good reproducibility, potential for automation. | Can be more expensive per sample, method development may be required. |
Table 2: Enrichment of Branched-Chain Fatty Acids from Butter Oil using a Two-Stage Urea Adduction Procedure
| Fatty Acid Type | Initial Concentration (%) | Concentration after Stage 1 (%) | Concentration after Stage 2 (%) |
| Branched-Chain Fatty Acids (BCFA) | <2 | Not Specified | >50 |
Data adapted from a study on the enrichment of BCFAs from butter oil. The first stage involved a urea-to-fatty acid ratio of 4:1 at 4°C for 2 hours, and the second stage used a 2:1 ratio at 30°C for 2 hours.
Experimental Protocols
Protocol 1: GC-MS Analysis of BCFAs after Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Sample Preparation (Lipid Extraction):
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 2 mL of BF₃-methanol (14% w/v).
-
Heat at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the hexane extract into the GC-MS system.
-
Use a polar capillary column (e.g., DB-225ms) for optimal separation of FAMEs.
-
Set an appropriate temperature program to resolve the BCFA isomers.
-
Identify and quantify the BCFAs based on their retention times and mass spectra compared to known standards.
-
Protocol 2: Urea Crystallization for BCFA Enrichment
-
Preparation of Free Fatty Acids (FFAs):
-
Saponify the lipid extract by refluxing with an excess of 0.5 M KOH in 95% ethanol (B145695) for 1 hour.
-
After cooling, acidify the mixture with 6 M HCl to a pH of 1-2.
-
Extract the FFAs with hexane.
-
Wash the hexane extract with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the hexane to obtain the FFA mixture.
-
-
Urea Complexation:
-
Dissolve the FFA mixture in 95% ethanol with warming (60-70°C).
-
In a separate flask, dissolve urea in 95% ethanol at the same temperature to create a saturated solution. A urea-to-FFA ratio of 3:1 (w/w) is a good starting point.
-
Add the warm urea solution to the FFA solution and stir until a homogenous solution is formed.
-
Allow the mixture to cool slowly to room temperature and then transfer to a refrigerator or cooling bath at 4°C for 12-24 hours.
-
-
Isolation of Enriched BCFAs:
-
After crystallization, a white precipitate of urea-complexed straight-chain fatty acids will form.
-
Separate the liquid phase (non-urea complexing fraction, NUCF), which is enriched in BCFAs, from the solid precipitate by vacuum filtration.
-
Wash the collected solid crystals with a small amount of cold ethanol to recover any remaining NUCF.
-
Combine the filtrates.
-
To recover the BCFAs from the filtrate, add water to dissolve the urea and then extract the BCFAs with hexane.
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Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of branched-chain fatty acids.
Caption: Troubleshooting logic for peak tailing in GC-MS analysis of BCFAs.
Technical Support Center: Optimizing GC-MS Parameters for Isomeric Separation of Dimethylpentanoic Acids
Welcome to the technical support center for the GC-MS analysis of dimethylpentanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dimethylpentanoic acid isomers by GC-MS challenging?
A1: The isomeric separation of dimethylpentanoic acids (C7H14O2) is challenging due to their identical molecular weight and similar mass spectral fragmentation patterns. The primary isomers of concern include:
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2,2-Dimethylpentanoic acid
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2,3-Dimethylpentanoic acid (chiral)
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3,3-Dimethylpentanoic acid
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2,4-Dimethylpentanoic acid (chiral)
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3,4-Dimethylpentanoic acid (chiral)
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4,4-Dimethylpentanoic acid
Separation relies on subtle differences in their physical and chemical properties, which can be exploited through optimized gas chromatography.
Q2: Is derivatization necessary for the GC-MS analysis of dimethylpentanoic acids?
A2: Yes, derivatization is a critical step.[1] Free carboxylic acids, like dimethylpentanoic acids, are polar and have low volatility, which can lead to poor peak shape, tailing, and low sensitivity in GC analysis.[1] Derivatization converts the carboxylic acid group into a less polar and more volatile functional group, such as a methyl ester or a silyl (B83357) ester. This improves chromatographic performance and allows for analysis at lower temperatures.[1]
Q3: What are the common derivatization methods for dimethylpentanoic acids?
A3: The two most common derivatization strategies for short-chain fatty acids are esterification and silylation.
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Esterification: This typically involves converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester). A common reagent for this is Boron trifluoride-methanol (BF3-MeOH).[2][3]
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Silylation: This method replaces the active hydrogen of the carboxylic acid with a silyl group, often a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]
Q4: Which type of GC column is best suited for separating dimethylpentanoic acid isomers?
A4: The choice of GC column is crucial for achieving separation.
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For general isomeric separation (positional isomers): A polar stationary phase is recommended. Columns with a high cyanopropyl content (e.g., HP-88, CP-Sil 88) or polyethylene (B3416737) glycol (PEG) phases (WAX-type columns) are often used for separating branched-chain fatty acid isomers.[2]
-
For chiral separation (enantiomers): A chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., Rt-βDEXsm) are commonly employed for the direct separation of chiral fatty acid enantiomers after derivatization.[3][4]
Q5: How does the oven temperature program affect the separation?
A5: The temperature program, including the initial temperature, ramp rate(s), and final temperature, directly impacts the resolution of isomers.[5] A slower temperature ramp rate generally improves the separation of closely eluting peaks by allowing more time for differential partitioning between the mobile and stationary phases.[6] An optimized program will balance resolution with analysis time.
Troubleshooting Guides
Issue 1: Poor or no separation of isomers (co-eluting peaks)
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Possible Cause 1: Inappropriate GC Column.
-
Solution: For positional isomers, ensure you are using a polar column (e.g., cyanopropyl or PEG-based). For enantiomers, a chiral column is mandatory. If using a suitable column, consider a longer column length to increase the number of theoretical plates and improve resolution.
-
-
Possible Cause 2: Suboptimal Oven Temperature Program.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) in the region where the isomers elute. You can also try lowering the initial oven temperature to improve the separation of more volatile isomers.[5]
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate.
-
Solution: The carrier gas flow rate affects column efficiency. Optimize the flow rate for your column dimensions and carrier gas type (Helium or Hydrogen) to achieve the best resolution.
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Issue 2: Peak Tailing
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Possible Cause 1: Incomplete Derivatization.
-
Solution: Review and optimize your derivatization protocol. Ensure the reaction goes to completion by checking reaction time, temperature, and reagent-to-sample ratio. The presence of underivatized acid will cause peak tailing.[7]
-
-
Possible Cause 2: Active Sites in the GC System.
-
Solution: Active sites in the injector liner, column, or detector can interact with the analytes. Use a deactivated inlet liner and ensure the column is properly conditioned. If the problem persists, you may need to replace the liner or trim the first few centimeters of the column.
-
-
Possible Cause 3: Sample Overload.
-
Solution: Injecting too much sample can saturate the column. Try diluting your sample or increasing the split ratio in your injection method.
-
Experimental Protocols
Protocol 1: Derivatization of Dimethylpentanoic Acids to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from general methods for short-chain fatty acid esterification.[2][3]
-
Sample Preparation: Place 1-10 mg of the dried sample containing dimethylpentanoic acids into a reaction vial.
-
Reagent Addition: Add 2 mL of 12-14% Boron trifluoride-methanol (BF3-MeOH) solution.
-
Reaction: Cap the vial tightly and heat at 60-100°C for 10-15 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.
Protocol 2: Silylation of Dimethylpentanoic Acids
This protocol is based on the derivatization of (2S)-2,3-dimethylbutanoic acid.[1]
-
Sample Preparation: Ensure the sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. For sterically hindered acids, a longer reaction time may be necessary.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Data Presentation
Table 1: Representative GC-MS Parameters for Isomeric Separation of Branched-Chain Fatty Acids
(Note: These are starting parameters and may require optimization for your specific application and instrument.)
| Parameter | Setting for Positional Isomer Separation | Setting for Chiral Separation |
| GC Column | Highly Polar (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) | Chiral (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 50:1) |
| Inlet Temperature | 250 °C | 250 °C |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 5°C/min to 150°C; Ramp: 2°C/min to 180°C, hold 5 min | Initial: 60°C, hold 1 min; Ramp: 2°C/min to 200°C, hold 10 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Acquisition Mode | Scan (for identification) or SIM (for quantification) | Scan or SIM |
Visualizations
Caption: Experimental workflow for GC-MS analysis of dimethylpentanoic acid isomers.
Caption: Troubleshooting workflow for co-eluting dimethylpentanoic acid isomers.
References
- 1. Page loading... [guidechem.com]
- 2. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yields in 2,4-Dimethylpentanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,4-dimethylpentanoic acid, ultimately helping to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are the Grignard reaction and the malonic ester synthesis. The Grignard route involves the reaction of a suitable alkylmagnesium halide with carbon dioxide. The malonic ester synthesis utilizes diethyl malonate as a starting material, which is sequentially alkylated and then hydrolyzed and decarboxylated.
Q2: I am observing a significant amount of a dimeric byproduct. What is the likely cause and how can I prevent it?
A2: The formation of a dimeric byproduct, such as 2,5-dimethylhexane (B165582) in a Grignard synthesis, is likely due to a Wurtz-type coupling reaction between the Grignard reagent and the unreacted alkyl halide. To minimize this side reaction, it is crucial to add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Q3: My Grignard reaction is difficult to initiate. What are some common reasons for this?
A3: Difficulty in initiating a Grignard reaction is a common issue. The primary causes are often the presence of moisture or an oxide layer on the surface of the magnesium. Ensure all glassware is rigorously dried, and use anhydrous solvents. Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help to start the reaction.
Q4: Can I use a secondary alkyl halide in the malonic ester synthesis to introduce the isobutyl group?
A4: While technically possible, using a secondary alkyl halide like isobutyl bromide in a malonic ester synthesis can be challenging. The enolate of diethyl malonate is a strong base, which can promote elimination (E2) side reactions with secondary halides, leading to the formation of isobutylene (B52900) and a lower yield of the desired alkylated product.
Troubleshooting Low Yields
Grignard Synthesis Route
Low yields in the Grignard synthesis of this compound can often be traced back to several key factors during the reaction setup and execution.
| Problem | Potential Cause | Recommended Solution |
| Low or No Grignard Reagent Formation | Presence of moisture in glassware or solvent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Inactive magnesium surface due to oxide layer. | Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Low Yield of Carboxylic Acid | Wurtz coupling side reaction. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction with atmospheric CO₂ before the addition of dry ice. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Incomplete carbonation. | Use a large excess of finely crushed dry ice to ensure efficient trapping of the Grignard reagent. | |
| Product Contamination | Formation of biphenyl (B1667301) or other coupling byproducts. | Purify the crude product by acid-base extraction followed by distillation or crystallization. |
Malonic Ester Synthesis Route
The malonic ester synthesis is a robust method, but low yields can occur, particularly when dealing with branched alkyl halides.
| Problem | Potential Cause | Recommended Solution |
| Low Alkylation Yield | Elimination (E2) side reaction with the alkyl halide. | Use a less sterically hindered primary alkyl halide if possible. Alternatively, use a milder base or lower the reaction temperature. |
| Dialkylation of the malonic ester. | Use a slight excess of the malonic ester relative to the alkyl halide to favor mono-alkylation. | |
| Incomplete Hydrolysis | Insufficient reaction time or concentration of the base. | Ensure complete saponification by refluxing with a sufficient excess of strong base (e.g., NaOH or KOH) until the organic layer is fully dissolved. |
| Incomplete Decarboxylation | Insufficient heating during acidification. | After hydrolysis and acidification, heat the reaction mixture to reflux to ensure complete decarboxylation. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol outlines the synthesis of this compound from 1-bromo-2,4-dimethylpentane (B1290249).
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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1-bromo-2,4-dimethylpentane
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carbonation:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
To isolate the product, acidify the aqueous bicarbonate layer with concentrated HCl and extract the this compound with diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation.
-
Protocol 2: Malonic Ester Synthesis of this compound
This protocol describes the synthesis of this compound using diethyl malonate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695)
-
Diethyl malonate
-
Isobutyl bromide
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
First Alkylation:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the solution.
-
Add isobutyl bromide dropwise and reflux the mixture for several hours.
-
Remove the ethanol by distillation.
-
-
Second Alkylation:
-
To the residue, add a fresh solution of sodium ethoxide in ethanol.
-
Add methyl iodide dropwise and reflux the mixture.
-
-
Hydrolysis and Decarboxylation:
-
Remove the ethanol by distillation.
-
Add a solution of sodium hydroxide and reflux the mixture to hydrolyze the ester.
-
Cool the reaction mixture and acidify with sulfuric acid.
-
Heat the acidified solution to reflux to effect decarboxylation.
-
-
Purification:
-
Extract the product with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation and purify the this compound by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Reaction pathway for the malonic ester synthesis of this compound.
Caption: Logical troubleshooting workflow for low yields in this compound synthesis.
Removal of unreacted starting materials from 2,4-Dimethylpentanoic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2,4-Dimethylpentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter after synthesizing this compound?
A1: The nature of the unreacted starting materials depends on your synthetic route. Common methods for preparing carboxylic acids include the oxidation of primary alcohols or the carboxylation of Grignard reagents.[1][2][3] Therefore, the most likely impurities are 2,4-dimethylpentan-1-ol (from an oxidation reaction) or a 1-halo-2,4-dimethylpentane (used to prepare a Grignard reagent).
Q2: What is the general strategy for separating this compound from neutral organic impurities?
A2: The most effective and common strategy is acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with an aqueous base (like sodium hydroxide (B78521) or sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This salt will move into the aqueous phase, leaving the neutral, unreacted starting materials (such as alcohols or alkyl halides) in the organic phase. The layers can then be separated, and the aqueous layer containing the carboxylate salt can be re-acidified (e.g., with HCl) to regenerate the pure this compound, which can then be extracted back into an organic solvent.
Q3: When should I consider distillation as a purification method?
A3: Fractional distillation is a viable option when there is a significant difference in the boiling points between this compound and the unreacted starting materials.[4] This method is most effective for thermally stable compounds. You should consult the physical properties of your specific starting material to assess the feasibility of this technique.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a powerful purification technique that can be used to separate this compound from its precursors. However, it is often more time-consuming and uses larger quantities of solvents compared to extraction or distillation, making it more suitable for small-scale purifications or when other methods have failed to provide adequate purity.
Troubleshooting Guides
Issue 1: Low yield after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure you are using a sufficient molar excess of the aqueous base to fully convert the carboxylic acid to its salt. Check the pH of the aqueous layer after extraction; it should be basic. |
| Emulsion Formation | An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
| Incomplete Re-protonation | After separating the basic aqueous layer, ensure you add enough strong acid to fully protonate the carboxylate salt back to the carboxylic acid. Check the pH of the aqueous layer to ensure it is acidic before performing the final extraction. |
| Product Solubility in Water | While the carboxylate salt is water-soluble, the protonated carboxylic acid has some slight solubility in water. When extracting the final product, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. |
Issue 2: Ineffective separation by fractional distillation.
| Possible Cause | Troubleshooting Step |
| Azeotrope Formation | The starting material and the product may form an azeotrope, a mixture with a constant boiling point, making separation by distillation difficult. In this case, an alternative purification method like acid-base extraction or chromatography is recommended. |
| Insufficient Column Efficiency | If the boiling points are close, a standard distillation setup may not be adequate. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. |
| Incorrect Pressure | For high-boiling compounds, vacuum distillation is often necessary to prevent decomposition at high temperatures. Ensure your vacuum is stable and appropriate for the boiling points of your compounds. |
Data Presentation
The following table summarizes the key physical properties of this compound and a common potential starting material. This data is essential for planning your purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C7H14O2 | 130.18[5] | ~215-220 (estimated) | Soluble in organic solvents; slightly soluble in water. The sodium salt is soluble in water. |
| 2,4-Dimethylpentan-1-ol | C7H16O | 116.20 | ~165-167 | Soluble in organic solvents; sparingly soluble in water. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the removal of a neutral impurity (e.g., unreacted 2,4-dimethylpentan-1-ol) from this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (B109758) (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and add a 1-2 M aqueous solution of a base (e.g., NaOH or NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Add more aqueous base to the organic layer and repeat the extraction two more times to ensure all the carboxylic acid has been converted to its salt and extracted.
-
Combine and Wash: Combine all aqueous extracts. Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated strong acid (e.g., 6M HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate or form an oily layer.
-
Final Extraction: Extract the purified carboxylic acid from the acidified aqueous solution using several portions of a fresh organic solvent (diethyl ether or DCM).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
The following workflow provides a decision-making guide for selecting the appropriate purification method.
Caption: Decision workflow for purifying this compound.
References
Improving the resolution of 2,4-Dimethylpentanoic acid enantiomers by HPLC
Welcome to the technical support center for the enantiomeric resolution of 2,4-Dimethylpentanoic acid by HPLC. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this chiral separation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to directly separate the enantiomers of this compound on a chiral stationary phase (CSP)?
A1: Direct separation of this compound can be challenging for two primary reasons. First, as a small aliphatic carboxylic acid, it lacks a UV-absorbing chromophore, making detection by standard UV-Vis HPLC detectors difficult at low concentrations. Second, its small size and lack of rigid structural elements can result in weak and non-specific interactions with many common chiral stationary phases, leading to poor or no separation. For these reasons, an indirect approach involving derivatization is often more effective.[1]
Q2: What is the recommended approach for separating this compound enantiomers?
A2: The most robust and common method is an indirect approach. This involves reacting the carboxylic acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18 column). This method also introduces a chromophore or fluorophore, greatly enhancing detection sensitivity.[1]
Q3: What are suitable chiral derivatizing agents for this compound?
A3: Chiral amines that can form amides with the carboxylic acid are excellent choices. For enhanced sensitivity, agents with fluorescent moieties are preferred. A highly effective agent is (R)- or (S)-1-(1-anthryl)ethylamine, which reacts with the acid to form diastereomeric amides and provides a strong fluorescent tag for detection.[1]
Q4: Which type of HPLC column should I use for this separation?
A4: If you are using the indirect approach with derivatization, a standard achiral reversed-phase column, such as a C18 (ODS) column, is ideal for separating the resulting diastereomers.[1] If attempting a direct separation (which is more challenging), polysaccharide-based CSPs like Chiralpak® AD-H are a good starting point, as they are effective for a wide range of acidic compounds.[2][3][4]
Troubleshooting Guide
Problem 1: No separation or very poor resolution (Rs < 1.0) of diastereomeric derivatives.
Q: My chromatogram shows a single peak or two completely overlapping peaks for the derivatized this compound. What should I do?
A: This issue typically stems from a suboptimal mobile phase composition. The polarity of the mobile phase is critical for resolving diastereomers on a reversed-phase column.
-
Solution 1: Adjust the Organic Modifier Content. Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Start with a 50:50 mixture and adjust the organic content in 5% increments. A lower percentage of organic solvent will increase retention and may improve resolution.
-
Solution 2: Optimize the Mobile Phase Additive. The presence of a small amount of acid in the mobile phase can significantly improve peak shape and selectivity for acidic analytes by suppressing residual silanol (B1196071) interactions.[5] Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase.
-
Solution 3: Try a Different Organic Modifier. If acetonitrile does not provide adequate separation, try methanol (B129727). The different selectivity of methanol can sometimes resolve peaks that co-elute in acetonitrile.
Problem 2: Poor peak shape (tailing or fronting).
Q: The peaks for my enantiomers are asymmetrical and show significant tailing. How can I improve the peak shape?
A: Peak tailing for acidic compounds is often caused by unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Solution 1: Check Mobile Phase pH. Ensure the mobile phase pH is low enough to keep the residual carboxylic acid (if any) and the amide derivatives in a consistent protonation state. The addition of 0.1% TFA is usually sufficient to achieve this.[5]
-
Solution 2: Reduce Sample Overload. Injecting too much sample can saturate the column and lead to peak distortion.[6] Try reducing the injection volume or diluting your sample by a factor of 5 or 10.
-
Solution 3: Use a High-Purity Column. Older columns or those made with lower-purity silica (B1680970) may have more active silanol sites that cause tailing. Ensure you are using a high-quality, end-capped C18 column.
-
Solution 4: Flush the Column. Column contamination can lead to poor peak shape. Flush the column with a strong solvent, like isopropanol, to remove strongly retained contaminants.[6]
Problem 3: Unstable retention times and irreproducible results.
Q: The retention times for my peaks are shifting between injections. What is causing this?
A: Fluctuating retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature instability.
-
Solution 1: Ensure Proper Column Equilibration. Before starting your analytical run, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Isocratic separations require thorough equilibration to ensure reproducibility.[7]
-
Solution 2: Use a Column Thermostat. Temperature has a significant effect on HPLC separations. Using a column oven set to a constant temperature (e.g., 25°C or 30°C) will ensure stable retention times.
-
Solution 3: Prepare Fresh Mobile Phase. Mobile phase components can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily and keep the solvent bottles capped.[5]
-
Solution 4: Check for System Leaks. Even a small leak in the HPLC system can cause pressure fluctuations and lead to unstable retention times.
Quantitative Data Summary
The following tables provide representative data for the chiral separation of short-chain branched carboxylic acid diastereomers. These values should be used as a starting point for method development.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs) (Illustrative data based on the separation of diastereomeric amides on a C18 column)
| Acetonitrile (%) | Water (%) | 0.1% TFA | Resolution (Rs) |
| 40 | 60 | Present | 1.2 |
| 45 | 55 | Present | 1.8 |
| 50 | 50 | Present | 2.1 |
| 55 | 45 | Present | 1.6 |
Table 2: Typical HPLC Method Parameters for Diastereomer Separation
| Parameter | Condition |
| Column | Achiral C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Fluorescence (Excitation: specific to tag, e.g., 252 nm for anthryl) |
| Emission: specific to tag, e.g., 390 nm for anthryl) | |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Derivatization of this compound with (S)-1-(1-Anthryl)ethylamine
This protocol describes the formation of diastereomeric amides for indirect HPLC analysis.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of racemic this compound in a suitable aprotic solvent (e.g., Dichloromethane).
-
Prepare a 10 mg/mL solution of (S)-1-(1-anthryl)ethylamine (chiral derivatizing agent) in the same solvent.
-
Prepare a 15 mg/mL solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the same solvent.
-
-
Derivatization Reaction:
-
In a clean vial, combine 100 µL of the this compound solution with 120 µL of the chiral amine solution.
-
Add 150 µL of the EDC solution to the vial to initiate the reaction.
-
Cap the vial and allow the reaction to proceed at room temperature for at least 2 hours, or until completion.
-
-
Sample Workup:
-
After the reaction is complete, add 500 µL of 1M HCl to quench the reaction and remove any unreacted amine.
-
Vortex the mixture and separate the organic layer.
-
Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Final Preparation:
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Visualizations
Caption: Workflow for the indirect chiral analysis of this compound.
Caption: Decision tree for troubleshooting poor peak resolution in chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. ct-k.com [ct-k.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 2,4-Dimethylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 2,4-Dimethylpentanoic acid and other branched-chain fatty acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow.
Question: I'm observing significant ion suppression for this compound. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS, particularly when analyzing small polar molecules like this compound in complex biological matrices such as plasma or serum.[1][2][3] The primary culprits are often co-eluting endogenous components that interfere with the ionization process in the mass spectrometer's source.[4][5]
Primary Causes of Ion Suppression:
-
Phospholipids (B1166683): These are major components of biological membranes and are notoriously problematic, often co-eluting with analytes of interest and causing significant ion suppression.[1][6][7][8][9]
-
Inorganic Salts: Salts from buffers or the biological matrix itself can alter the droplet drying process in the ESI source, leading to reduced analyte signal.[10]
-
Other Endogenous Molecules: Lipids, proteins, and metabolites can also contribute to matrix effects.[6][11]
Strategies for Mitigation:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][5][12]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup than simple protein precipitation. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[13]
-
Phospholipid Removal Plates/Cartridges: Products like Ostro™ or HybridSPE® are specifically designed to deplete phospholipids from the sample, leading to a much cleaner extract.[6][7][9][14]
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind many interfering substances. Adjusting the pH of the aqueous phase can enhance the extraction of acidic analytes.[1]
-
-
Chromatographic Separation: Improving the separation between your analyte and matrix components is crucial.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The higher resolution of UHPLC systems can separate the analyte from co-eluting interferences more effectively than traditional HPLC.[4][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like this compound that may have poor retention on reversed-phase columns, HILIC can be a valuable alternative.[10][15][16][17][18] It uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI sensitivity.[16]
-
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[1][19][20] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[20]
Question: My analyte recovery is inconsistent. Could this be related to matrix effects?
Answer:
Yes, inconsistent analyte recovery can be a symptom of matrix effects, although other factors like sample preparation variability can also be a cause. Matrix components can interfere with the extraction process, leading to variable recovery.
To diagnose this, you can perform a post-extraction spike experiment. This involves comparing the analyte's response in a pre-spiked sample (spiked before extraction) to a post-spiked sample (spiked into the matrix after extraction). A significant difference indicates that the matrix is impacting your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess matrix effects for my this compound assay?
A1: A combination of qualitative and quantitative methods is recommended:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[12][14][21][22] A solution of your analyte is continuously infused into the LC flow after the column, and a blank matrix extract is injected. Dips or rises in the baseline signal of your analyte indicate the presence of matrix effects at those retention times.[14][21]
-
Quantitative Assessment (Post-Extraction Spike Method): This is the standard method for quantifying the extent of matrix effects.[1][23] You compare the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives you the matrix factor.
Q2: I don't have a stable isotope-labeled internal standard for this compound. What are my options?
A2: While a SIL-IS is ideal, other options exist:[20]
-
Analogue Internal Standard: A structurally similar compound that is not present in the sample can be used. However, its chromatographic behavior and ionization efficiency may not perfectly match that of this compound, so it may not fully compensate for matrix effects.
-
Odd-Chain Fatty Acids: These are sometimes used as internal standards for fatty acid analysis as they are typically in low abundance in biological samples.[19] However, their presence in certain matrices can lead to inaccuracies.[19]
If you are not using a SIL-IS, it is even more critical to have a robust sample cleanup procedure to minimize matrix effects.
Q3: Can derivatization help in overcoming matrix effects for this compound?
A3: Yes, derivatization is a powerful strategy for carboxylic acids.[24][25][26][27] By chemically modifying the carboxylic acid group, you can:
-
Improve Chromatographic Retention: Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns and moving its elution time away from early-eluting, polar matrix interferences.[24]
-
Enhance Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, improving the analyte's response in the mass spectrometer.[24][27][28]
Several reagents are available for derivatizing carboxylic acids, such as 9-Aminophenanthrene and 2-picolylamine.[24][28]
Q4: Are there any mass spectrometry settings I can change to reduce matrix effects?
A4: While sample preparation and chromatography are the primary lines of defense, some MS parameters can be optimized:[29]
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][3] If your instrumentation allows, testing APCI could be an option.
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes help, as interfering compounds may ionize preferentially in one polarity.[2] For carboxylic acids, negative ion mode is often used.
-
Source Parameters: Optimizing parameters like capillary voltage, gas flow, and temperature can sometimes mitigate the impact of matrix effects, but this is generally less effective than addressing the root cause through sample cleanup and chromatography.
Experimental Protocols
Protocol 1: Phospholipid Removal using a 96-well Plate
This protocol is a general guideline for using a phospholipid removal plate (e.g., Ostro, HybridSPE®) for plasma samples.
-
Sample Preparation: To a 100 µL plasma sample, add an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to each well of the 96-well plate.
-
Sample Addition: Transfer the 100 µL plasma sample to the corresponding wells.
-
Mixing: Mix thoroughly by aspirating and dispensing several times to ensure complete protein precipitation.
-
Filtration: Apply a vacuum to the manifold to draw the sample through the phospholipid removal frit into a collection plate.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Carboxylic Acids with 2-Picolylamine (PA)
This protocol is adapted from a general procedure for enhancing the detection of carboxylic acids.[28]
-
Sample Drying: Evaporate the solvent from the extracted sample containing this compound to dryness.
-
Reagent Preparation: Prepare a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine (B44618) in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add the reagent solution to the dried sample. Vortex and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Sample Dilution: After the reaction, dilute the sample with the initial mobile phase for LC-MS/MS analysis.
Note: The concentrations of reagents and reaction conditions should be optimized for this compound.
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation techniques in reducing matrix effects and improving analyte recovery.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Phospholipid Removal (%) | Relative Matrix Effect |
| Protein Precipitation (PPT) | 85 - 105% | < 20% | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | > 90% | Low to Medium |
| Solid-Phase Extraction (SPE) | 80 - 100% | > 95% | Low |
| Phospholipid Removal Plate | 90 - 105%[9] | > 99%[9] | Very Low |
Data is generalized from multiple sources and may vary depending on the specific analyte and matrix.[9][13][30]
Table 2: Impact of Internal Standard Choice on Assay Precision
| Internal Standard Type | Typical Relative Standard Deviation (RSD) | Comments |
| No Internal Standard | > 15% | Not recommended for quantitative bioanalysis. |
| Analogue Internal Standard | 5 - 15% | Can partially compensate for matrix effects. |
| Stable Isotope-Labeled IS | < 5% | Gold standard for compensating for matrix effects and improving precision.[20] |
Visualizations
Caption: Workflow for overcoming matrix effects in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. eijppr.com [eijppr.com]
- 4. waters.com [waters.com]
- 5. longdom.org [longdom.org]
- 6. waters.com [waters.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. news-medical.net [news-medical.net]
- 10. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. benchchem.com [benchchem.com]
- 20. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Anticonvulsant Profiles of Valproic Acid and 2,4-Dimethylpentanoic Acid
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data for a direct comparison of the anticonvulsant activities of valproic acid (VPA) and 2,4-Dimethylpentanoic acid. While valproic acid is a well-established antiepileptic drug with a broad spectrum of activity and a well-documented pharmacological profile, there is a notable lack of published studies directly comparing its efficacy and neurotoxicity with this compound.
This guide synthesizes the current understanding of valproic acid's anticonvulsant properties, supported by experimental data from preclinical models. It also outlines the standard experimental protocols used to evaluate anticonvulsant candidates, which would be essential for any future comparative studies involving this compound.
Anticonvulsant Activity: Quantitative Data
Valproic acid has been extensively studied in various animal models of epilepsy to determine its anticonvulsant potency. The most common of these are the maximal electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is indicative of activity against absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric from these studies.
While direct comparative ED50 values for this compound are not available in the reviewed literature, the following table summarizes representative ED50 values for valproic acid from various studies. It is important to note that these values can vary depending on the animal species, strain, and specific experimental conditions.
| Compound | Test Model | Animal Model | ED50 (mg/kg) | Reference |
| Valproic Acid | Maximal Electroshock (MES) | Mouse | 252.7 | [1] |
| Valproic Acid | Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | 130.6 | [1] |
Mechanisms of Action
The anticonvulsant effect of valproic acid is multifaceted and not attributed to a single mechanism. Its broad-spectrum activity is believed to result from its influence on several neurochemical pathways.
Valproic Acid's Multifactorial Mechanism:
-
Enhancement of GABAergic Neurotransmission: Valproic acid increases the brain's levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.
-
Blockade of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, valproic acid reduces the repetitive firing of neurons, a key factor in seizure propagation.
-
Modulation of T-type Calcium Channels: Inhibition of T-type calcium channels is another mechanism contributing to its efficacy, particularly in absence seizures.
Due to the lack of specific research on this compound, its precise mechanism of action remains unelucidated. However, structure-activity relationship studies of valproic acid analogues suggest that branched-chain fatty acids with a certain molecular size and lipophilicity tend to exhibit anticonvulsant properties, often through similar mechanisms involving GABAergic pathways.[2][3]
Signaling Pathway of Valproic Acid's GABAergic Action
Mechanism of Valproic Acid on GABAergic Neurotransmission.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of anticonvulsant activity. The following are detailed methodologies for the two key preclinical screening tests.
Maximal Electroshock (MES) Test
The MES test is a widely used model to identify anticonvulsant compounds effective against generalized tonic-clonic seizures.
Workflow for the Maximal Electroshock (MES) Seizure Test
Experimental workflow for the Maximal Electroshock (MES) test.
Procedure:
-
Animals: Male albino mice (20-25 g) are typically used.
-
Drug Administration: The test compound (e.g., this compound or valproic acid) or vehicle is administered intraperitoneally (i.p.).
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.
-
Data Analysis: The percentage of animals protected at various doses is determined, and the ED50 is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is employed to identify compounds that can prevent clonic seizures and is a model for absence seizures.
Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.
Procedure:
-
Animals: Male albino mice (20-25 g) are commonly used.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Time to Peak Effect: The test is performed at the time of peak effect of the drug.
-
Convulsant Administration: A dose of pentylenetetrazol known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of protected animals at different doses.
Conclusion and Future Directions
Valproic acid remains a cornerstone in the treatment of epilepsy due to its broad efficacy. Its mechanisms of action, primarily involving the enhancement of GABAergic inhibition and modulation of ion channels, are well-characterized.
The anticonvulsant potential of this compound, however, remains largely unexplored in the public domain. To provide a meaningful comparison, future research should focus on conducting head-to-head studies of this compound and valproic acid using standardized preclinical models such as the MES and scPTZ tests. Such studies would need to determine the ED50 values for anticonvulsant activity and also assess neurotoxicity to establish a therapeutic index. Furthermore, mechanistic studies would be necessary to elucidate the pharmacological profile of this compound and determine if it offers any advantages over existing antiepileptic drugs. Without such dedicated comparative research, any claims regarding the relative anticonvulsant activity of this compound would be purely speculative.
References
Antimicrobial efficacy of 2,4-Dimethylpentanoic acid versus other short-chain fatty acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of various short-chain fatty acids (SCFAs). While this report aims to be a comprehensive resource, it is important to note that a thorough literature search did not yield specific antimicrobial efficacy data (Minimum Inhibitory Concentration or Minimum Bactericidal Concentration) for 2,4-Dimethylpentanoic acid. Therefore, this guide focuses on a range of well-studied straight-chain and branched-chain SCFAs to provide a comparative framework for understanding their antimicrobial potential. The information presented herein is based on available experimental data and is intended to serve as a valuable resource for researchers in the fields of microbiology and drug development.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of short-chain fatty acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
The following table summarizes the reported MIC values for various SCFAs against common pathogenic bacteria. It is important to note that MIC values can vary depending on the specific bacterial strain, the experimental conditions (such as pH and growth medium), and the methodology used.
| Fatty Acid | Chemical Formula | Chain Length | Structure | Target Microorganism | MIC (µg/mL) |
| Formic Acid | CH₂O₂ | C1 | Straight | Escherichia coli | >1024 |
| Acetic Acid | C₂H₄O₂ | C2 | Straight | Escherichia coli | >1024 |
| Propionic Acid | C₃H₆O₂ | C3 | Straight | Escherichia coli | >1024 |
| Butyric Acid | C₄H₈O₂ | C4 | Straight | Escherichia coli | 2300-2500[1] |
| Isobutyric Acid | C₄H₈O₂ | C4 | Branched | Streptococcus mutans | - |
| Valeric Acid | C₅H₁₀O₂ | C5 | Straight | Escherichia coli | 2000-2800[1] |
| Isovaleric Acid | C₅H₁₀O₂ | C5 | Branched | Streptococcus mutans | - |
| Hexanoic Acid | C₆H₁₂O₂ | C6 | Straight | Streptococcus mutans | - |
| Lauric Acid | C₁₂H₂₄O₂ | C12 | Straight | Staphylococcus aureus | 64[2] |
| Myristic Acid | C₁₄H₂₈O₂ | C14 | Straight | Escherichia coli | 512[2] |
| Palmitic Acid | C₁₆H₃₂O₂ | C16 | Straight | Escherichia coli | >1024[2] |
| Oleic Acid | C₁₈H₃₄O₂ | C18 (unsaturated) | Straight | Escherichia coli | >1024[2] |
| Linoleic Acid | C₁₈H₃₂O₂ | C18 (unsaturated) | Straight | Escherichia coli | 512[2] |
Note: A hyphen (-) indicates that specific MIC values were not found in the conducted search for that particular fatty acid against the specified microorganism.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The following are detailed methodologies for these key experiments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is a standard method for determining the MIC of an antimicrobial agent.[2]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the fatty acid in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
-
Growth Medium: Sterile broth appropriate for the test organism.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the fatty acid stock solution in the growth medium directly in the 96-well plate.
-
Add the prepared bacterial inoculum to each well containing the diluted fatty acid.
-
Include a positive control well (inoculum without the fatty acid) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 16-24 hours.
4. Result Interpretation:
-
The MIC is the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test to ascertain whether the antimicrobial agent is bactericidal or bacteriostatic.[2]
1. Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a suitable agar (B569324) plate (e.g., Tryptic Soy Agar).
2. Incubation:
-
Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.
3. Result Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count, which is typically observed as no colony growth on the agar plate.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Short-chain fatty acids exert their antimicrobial effects through various mechanisms, including the disruption of the bacterial cell membrane and the modulation of intracellular signaling pathways.
The primary mechanisms of antimicrobial action for SCFAs involve their ability to diffuse across the bacterial cell membrane in their undissociated form. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and leading to a decrease in intracellular pH. This acidification can disrupt enzymatic functions and damage DNA. Furthermore, the accumulation of the anionic form of the fatty acid within the cell can lead to osmotic stress and disruption of the cell membrane.
Some SCFAs can also interact with specific cellular targets. For instance, they have been shown to inhibit histone deacetylases (HDACs) in eukaryotic cells, which can modulate gene expression. While bacteria do not have histones, analogous acylation and deacylation of proteins play crucial roles in regulating cellular processes, and it is plausible that SCFAs could interfere with these. Additionally, SCFAs can interact with G-protein coupled receptors (GPCRs) on the surface of some cells, triggering downstream signaling cascades that can influence cellular responses. The relevance of these specific pathways in the direct antimicrobial action against various bacteria is an active area of research.
Conclusion
Short-chain fatty acids represent a diverse group of molecules with a range of antimicrobial activities. Their efficacy is influenced by factors such as chain length, branching, and the specific target microorganism. While comprehensive data for this compound is currently unavailable, the information presented in this guide on other SCFAs provides a valuable foundation for researchers. Further investigation into the antimicrobial properties of branched-chain SCFAs like this compound is warranted to explore their potential as novel therapeutic agents. The standardized protocols and understanding of the underlying mechanisms of action detailed here are essential for the systematic evaluation of these and other potential antimicrobial compounds.
References
A Comparative Guide to the Metabolic Effects of 2,4-Dimethylpentanoic Acid and Straight-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of 2,4-Dimethylpentanoic acid, a branched-chain fatty acid (BCFA), and its straight-chain counterparts. Due to a scarcity of direct experimental data on this compound, this document extrapolates from the broader class of BCFAs to draw comparisons with straight-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs).
Introduction to Fatty Acid Metabolism
Fatty acids are fundamental to cellular function, serving as energy sources, structural components of membranes, and signaling molecules. Their metabolic pathways are tightly regulated and vary significantly based on their chemical structure, particularly the length and branching of their carbon chains. Straight-chain fatty acids are characterized by a linear carbon skeleton, while branched-chain fatty acids possess one or more methyl groups along their chain. These structural distinctions necessitate different enzymatic machinery for their catabolism, leading to distinct metabolic consequences.
Comparative Metabolic Effects
While specific quantitative data for this compound is limited in publicly available research, we can infer its likely metabolic profile based on the known metabolism of other BCFAs and compare it to that of well-characterized straight-chain fatty acids.
Lipid Metabolism
Straight-chain fatty acids are primarily metabolized through β-oxidation within the mitochondria, a process that sequentially cleaves two-carbon units to produce acetyl-CoA for the Krebs cycle. In contrast, the metabolism of BCFAs is more complex. The methyl branches on their carbon chains can sterically hinder the enzymes of β-oxidation.
For BCFAs with a methyl group at an odd-numbered carbon (like the 4-position in this compound), the initial steps of β-oxidation can proceed until the branch point is reached. At this stage, a specific set of enzymes is required to process the branched intermediate. For BCFAs with a methyl group on the β-carbon (position 3), a process called α-oxidation is required to remove a single carbon before β-oxidation can continue. This additional metabolic step can alter the rate and products of fatty acid breakdown.
Glucose Metabolism
The interplay between fatty acid and glucose metabolism is critical for maintaining energy homeostasis. The complete oxidation of fatty acids generates a significant amount of ATP, which can, in turn, allosterically inhibit key glycolytic enzymes, thus sparing glucose. While the direct impact of this compound on glucose metabolism has not been extensively studied, some BCFAs have been shown to influence glucose uptake and insulin (B600854) sensitivity. In contrast, the effects of straight-chain fatty acids are more established; an excess of saturated LCFAs is linked to insulin resistance, whereas SCFAs like butyrate (B1204436) can improve glucose control.
Experimental Protocols
The analysis of fatty acid metabolism relies on robust and sensitive analytical techniques. The following are detailed methodologies for key experiments in the field.
Quantification of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a standard method for the separation and quantification of various fatty acid species in biological samples.
Table 1: Experimental Protocol for GC-MS Analysis of Fatty Acids
| Step | Procedure |
| 1. Lipid Extraction | Homogenize tissue samples or use liquid samples (e.g., plasma) and extract total lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). |
| 2. Saponification | Treat the dried lipid extract with a solution of sodium hydroxide (B78521) in methanol and heat to hydrolyze fatty acids from their glycerol (B35011) backbone. |
| 3. Derivatization | Convert fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent such as 14% boron trifluoride in methanol. |
| 4. Extraction of FAMEs | Extract the FAMEs from the reaction mixture using hexane. |
| 5. GC-MS Analysis | Inject the FAMEs onto a GC column (e.g., a polar capillary column) for separation. The eluting compounds are then ionized and detected by a mass spectrometer. |
| 6. Quantification | Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards. |
Measurement of Fatty Acid Oxidation in Cultured Cells
This assay measures the rate at which cells catabolize fatty acids.
Table 2: Experimental Protocol for Cellular Fatty Acid Oxidation Assay
| Step | Procedure |
| 1. Cell Culture | Plate cells (e.g., hepatocytes, myotubes) in multi-well plates and grow to near confluence. |
| 2. Radiolabeling | Incubate the cells with a medium containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid or a custom synthesized radiolabeled BCFA) complexed to bovine serum albumin. |
| 3. Capture of ¹⁴CO₂ | During the incubation, capture the ¹⁴CO₂ produced from the complete oxidation of the fatty acid by placing a filter paper soaked in a CO₂ trapping agent (e.g., sodium hydroxide) in the well. |
| 4. Measurement | After the incubation period, measure the radioactivity on the filter paper using a scintillation counter. |
| 5. Normalization | Normalize the radioactivity counts to the total protein content of the cells in each well. |
Signaling Pathways and Experimental Workflows
The metabolism of fatty acids is intricately linked to cellular signaling pathways that regulate energy balance.
Fatty Acid Catabolism Pathways
The breakdown of straight-chain and branched-chain fatty acids follows distinct pathways, as illustrated below.
Caption: A simplified diagram comparing the metabolic pathways of straight-chain and branched-chain fatty acids.
Experimental Workflow for Metabolomic Analysis
A typical workflow for comparing the metabolic effects of different fatty acids is outlined below.
Caption: A generalized experimental workflow for comparative metabolomics of fatty acid treatments.
Conclusion
While direct experimental evidence for the metabolic effects of this compound is currently limited, the principles of branched-chain fatty acid metabolism suggest its catabolism is more complex than that of straight-chain fatty acids. This likely leads to distinct effects on lipid and glucose homeostasis. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to investigate these differences. Further studies are crucial to fully elucidate the specific metabolic roles of this compound and its potential as a modulator of metabolic pathways in health and disease.
A Comparative Analysis of 2,4-Dimethylpentanoic Acid and 3,3-Dimethylpentanoic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric molecules is paramount. This guide provides a comparative analysis of 2,4-dimethylpentanoic acid and 3,3-dimethylpentanoic acid, focusing on their physicochemical properties, synthetic methodologies, and potential biological activities. While experimental data for these specific compounds are limited in publicly available literature, this guide consolidates available information and provides a framework for their further investigation.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between this compound and 3,3-dimethylpentanoic acid, both isomers with the chemical formula C₇H₁₄O₂, leads to variations in their physical and chemical characteristics. The placement of the methyl groups influences the molecular symmetry and intermolecular interactions, which in turn affects properties like boiling point and acidity.
Below is a summary of their known and predicted physicochemical properties. It is important to note that many of the available data points are estimations or predictions and await experimental verification.
| Property | This compound | 3,3-Dimethylpentanoic Acid |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [1][2] | 130.18 g/mol [3] |
| CAS Number | 5868-33-7[1][2] | 3177-74-0[3] |
| Appearance | Liquid (estimated)[1] | - |
| Boiling Point | 210.1 °C (estimate)[1][2] | 213 °C (at 778 Torr)[4] |
| Melting Point | - | 53.5 °C[4] |
| pKa | 4.82 ± 0.21 (Predicted)[2] | 4.81 ± 0.10 (Predicted)[4] |
| Water Solubility | Data not available | Data not available |
Synthetic Approaches: Pathways to Isomeric Purity
The synthesis of these branched-chain carboxylic acids can be approached through established organic chemistry methodologies. The choice of synthetic route will depend on the desired scale, purity, and available starting materials.
Synthesis of this compound
A common and versatile method for the synthesis of α-substituted carboxylic acids like this compound is the malonic ester synthesis .[5][6][7][8] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Malonic Ester Synthesis of this compound (Generalized)
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent to form the corresponding enolate.
-
First Alkylation: The enolate is reacted with a primary alkyl halide, in this case, isobutyl bromide, to introduce the first alkyl group at the α-carbon.
-
Second Enolate Formation: The mono-alkylated malonic ester is treated again with a strong base to form a new enolate.
-
Second Alkylation: The enolate is then reacted with a second alkyl halide, methyl iodide, to introduce the second alkyl group.
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong acid or base, followed by heating to induce decarboxylation, yielding the final product, this compound.
Synthesis of 3,3-Dimethylpentanoic Acid
The synthesis of 3,3-dimethylpentanoic acid, a β,β-disubstituted carboxylic acid, requires a different strategic approach. One plausible method involves the use of a Reformatsky reaction or a related organozinc reagent to create the quaternary center.
Plausible Synthetic Protocol for 3,3-Dimethylpentanoic Acid
-
Preparation of the α-halo ester: Ethyl bromoacetate (B1195939) is a suitable starting material.
-
Formation of the Reformatsky reagent: The ethyl bromoacetate is reacted with activated zinc metal to form the organozinc reagent.
-
Reaction with a ketone: The Reformatsky reagent is then reacted with 3-pentanone. This reaction forms the carbon skeleton of the target molecule.
-
Dehydration: The resulting β-hydroxy ester is dehydrated under acidic conditions to yield an α,β-unsaturated ester.
-
Conjugate addition: A Gilman reagent, such as lithium dimethylcuprate, is used to add a methyl group to the β-position of the unsaturated ester.
-
Hydrolysis: The resulting ester is then hydrolyzed to yield 3,3-dimethylpentanoic acid.
Biological Activity: Exploring the Potential of Branched-Chain Fatty Acids
The structural isomerism between these two acids is likely to result in distinct biological activities. The position of the methyl groups can influence how these molecules interact with enzymes, receptors, and cell membranes.
Potential Biological Roles and Signaling Pathways:
-
Metabolic Regulation: Short-chain fatty acids (SCFAs), a class that includes BCFAs, are known to act as signaling molecules in metabolic pathways.[9][10] They can activate G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, which are involved in regulating glucose homeostasis and appetite. The different steric hindrances of this compound and 3,3-dimethylpentanoic acid could lead to differential activation of these receptors.
-
Anti-inflammatory Effects: Some BCFAs have demonstrated anti-inflammatory properties.[9] This is often mediated through the inhibition of histone deacetylases (HDACs). The specific structure of each isomer could influence its ability to access the active site of HDAC enzymes.
-
Antimicrobial Activity: Fatty acids can have direct antimicrobial effects by disrupting bacterial cell membranes. The branching of the carbon chain can affect the efficiency of this disruption.
-
Cancer Research: Certain BCFAs have been investigated for their potential anti-cancer effects, with some studies suggesting they can inhibit the growth of cancer cells.[9]
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and 3,3-dimethylpentanoic acid based on currently available data. The lack of extensive experimental data highlights a significant opportunity for further research.
Future studies should focus on:
-
Experimental determination of physicochemical properties: Accurate measurements of melting point, boiling point, pKa, and solubility are crucial for a complete understanding of these compounds.
-
Optimization of synthetic protocols: Developing and detailing efficient and scalable synthetic routes for both isomers is essential for their availability for further research.
-
Comparative biological evaluation: Head-to-head studies are needed to elucidate the specific biological activities of each isomer, including their effects on metabolic, inflammatory, and cancer-related pathways. Investigating their interactions with specific molecular targets like GPCRs and HDACs will be key to understanding their mechanisms of action.
By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of these isomeric branched-chain fatty acids for applications in drug discovery and development.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound CAS#: 5868-33-7 [m.chemicalbook.com]
- 3. 3,3-Dimethylpentanoic acid | 3177-74-0 | DAA17774 [biosynth.com]
- 4. Page loading... [guidechem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Biological significance of short-chain fatty acid metabolism by the intestinal microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for 2,4-Dimethylpentanoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2,4-Dimethylpentanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable method based on specific analytical needs.
While a specific, publicly available validated method for this compound is not readily found in the literature, the methodologies presented here are based on established and validated methods for structurally similar branched-chain and short-chain fatty acids.[1][2][3][4] The performance data are representative of what can be expected for this compound analysis.
Method Comparison
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and desired selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often employed to improve volatility and chromatographic performance. This method offers high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.[1][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a versatile and widely used technique for the analysis of a broad range of compounds. It often requires less sample preparation and can sometimes be performed without derivatization, simplifying the overall workflow.[2][6] LC-MS/MS is known for its high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM).
The following table summarizes the key performance parameters for each method, based on data for similar short-chain and branched-chain fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[7][8] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115%[6][7] |
| Precision (%RSD) | < 15% | < 15%[6][9] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[5] | 0.05 - 5 ng/mL[10] |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.1 - 10 ng/mL[7][8] |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Matrix Effects | Can be significant, often mitigated by cleanup and internal standards. | Can be significant, addressed by sample preparation and internal standards. |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes a general procedure for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS following a derivatization step.
1. Sample Preparation and Derivatization:
-
Materials: Plasma sample, internal standard (e.g., a deuterated analog of this compound), protein precipitation solvent (e.g., acetonitrile), extraction solvent (e.g., methyl tert-butyl ether), derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), heating block, centrifuge.
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile (B52724), vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and perform a liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Add the derivatizing agent (BSTFA + 1% TMCS) and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of the acid.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 250-280°C.
-
Final hold: 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
3. Validation Parameters:
-
Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of the derivatized this compound.
-
Accuracy and Precision: Determined by analyzing spiked matrix samples at different concentration levels.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of low-concentration standards.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the direct quantification of this compound in a biological matrix using LC-MS/MS.
1. Sample Preparation:
-
Materials: Plasma sample, internal standard (e.g., a deuterated analog of this compound), protein precipitation solvent (e.g., acetonitrile or methanol (B129727) containing 0.1% formic acid), centrifuge.
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of cold protein precipitation solvent.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube or vial for injection.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 50-100 mm length, 2.1 mm internal diameter, 1.8-3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Tandem Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.
-
3. Validation Parameters:
-
Linearity: A calibration curve is constructed from the analysis of a series of standard solutions of this compound in the matrix.
-
Accuracy and Precision: Assessed by analyzing spiked matrix samples at various concentrations.
-
LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: GC-MS with Derivatization Workflow.
Caption: Logical Comparison of Analytical Methods.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to Cross-Reactivity of 2,4-Dimethylpentanoic Acid in Valproic Acid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2,4-Dimethylpentanoic acid (2,4-DMPA) in commercially available immunoassays for the therapeutic drug monitoring of valproic acid (VPA). Due to the structural similarity between 2,4-DMPA and VPA, there is a theoretical basis for potential interference in immunoassays, which could lead to inaccurate measurements of VPA concentrations. This document outlines a proposed experimental framework to quantify this cross-reactivity and presents a comparative overview of existing cross-reactivity data for known VPA metabolites in established immunoassays.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the therapeutic drug monitoring of valproic acid due to their speed and ease of use. These assays utilize antibodies that specifically bind to VPA. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte.[1] This can lead to falsely elevated measurements, impacting clinical decision-making. Given that this compound shares a core structural motif with valproic acid (2-propylpentanoic acid), it is crucial to assess its potential for cross-reactivity.
Comparative Analysis of Valproic Acid Immunoassays
Several immunoassay technologies are employed for VPA quantification, including the Enzyme Multiplied Immunoassay Technique (EMIT), Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA), and Chemiluminescent Microparticle Immunoassay (CMIA). While direct experimental data on the cross-reactivity of 2,4-DMPA is not currently available in the public domain, package inserts for commercial assays provide data on the cross-reactivity of known VPA metabolites. This information serves as a valuable reference for understanding the specificity of these assays.
Table 1: Reported Cross-Reactivity of Valproic Acid Metabolites in Commercial Immunoassays
| Compound | CEDIA Valproic Acid II Assay (% Cross-reactivity) | ARCHITECT iValproic Acid Assay (% Cross-reactivity at 100 µg/mL VPA) |
| 3-Hydroxy-2-propylpentanoic acid | 4.4 | Not Reported |
| 4-Hydroxy-2-propylpentanoic acid | 4.4 | Not Reported |
| 5-Hydroxy-2-propylpentanoic acid | 5.8 | Not Reported |
| 3-Oxo-2-propylpentanoic acid | 3.8 | Not Reported |
| 2-Propylglutaric acid | < 0.1 | Not Reported |
| 2-Phenyl-2-ethylmalonamide (PEMA) | < 0.16 | Not Reported |
| 3-keto-valproic acid | Not Reported | 0.0 |
Data sourced from the CEDIA Valproic Acid II Assay and ARCHITECT iValproic Acid assay package inserts.[2][3] Note: The absence of data for a specific compound in an assay's package insert does not imply a lack of cross-reactivity, but rather that it may not have been tested or reported.
Proposed Experimental Protocol for Determining Cross-Reactivity of this compound
To definitively assess the cross-reactivity of 2,4-DMPA and other structurally related compounds, a standardized experimental protocol is necessary. The following methodology is proposed based on established practices for immunoassay validation.
Objective:
To quantify the percent cross-reactivity of this compound and other valproic acid analogs in commercially available valproic acid immunoassays.
Materials:
-
Valproic acid certified reference material
-
This compound
-
Other structural analogs of valproic acid (e.g., other branched-chain carboxylic acids)
-
Drug-free human serum
-
Commercially available valproic acid immunoassay kits and corresponding analyzers (e.g., Siemens Dimension, Abbott ARCHITECT, Roche Cobas)
-
Calibrators and controls for each immunoassay system
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of valproic acid, this compound, and other test compounds in an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Preparation of Spiked Serum Samples:
-
Prepare a series of valproic acid standards in drug-free human serum at clinically relevant concentrations (e.g., 0, 25, 50, 100, 150 µg/mL).
-
Prepare a series of spiked samples by adding known concentrations of this compound and other test compounds to drug-free human serum. The concentration range should be sufficient to elicit a response in the immunoassay.
-
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Analyze the prepared valproic acid standards to generate a standard curve.
-
Analyze the spiked samples containing this compound and other test compounds.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Determine the apparent valproic acid concentration of each spiked sample from the standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent VPA Concentration / Concentration of Test Compound) x 100
-
Workflow for Cross-Reactivity Testing
Logical Relationship of Cross-Reactivity Assessment
The potential for cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the interfering compound, and the specificity of the antibody used in the immunoassay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in valproic acid immunoassays is lacking, its structural similarity to VPA warrants investigation. The provided experimental protocol offers a framework for researchers and drug development professionals to systematically evaluate this potential interference. Understanding the specificity of commonly used immunoassays is paramount for ensuring accurate therapeutic drug monitoring and optimizing patient care. Further studies are essential to generate the necessary data to populate comprehensive comparison guides and inform laboratory professionals and clinicians of potential analytical interferences.
References
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Evaluating Alternatives to 2,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the choice of a chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic route. While a diverse array of chiral synthons are available, this guide provides a comparative analysis of established and effective chiral building blocks, namely Evans Auxiliaries, (S)-Mandelic Acid, Ethyl (S)-Lactate, and the Roche Ester. This comparison is framed in the context of an evaluation of 2,4-Dimethylpentanoic acid as a potential chiral synthon.
A Note on this compound:
A comprehensive review of the scientific literature reveals a notable absence of published studies detailing the application of this compound as a chiral auxiliary or building block in asymmetric synthesis. Consequently, there is no experimental data available to quantify its efficacy in terms of reaction yields, diastereoselectivity, or enantiomeric excess. The information presented herein for alternative synthons is based on established and peer-reviewed research, providing a benchmark against which any future studies on this compound could be compared.
Established Chiral Synthons: A Performance Comparison
The following sections detail the applications and performance of widely used chiral synthons in key asymmetric transformations.
Evans Chiral Auxiliaries (Oxazolidinones)
Evans oxazolidinones are a cornerstone of asymmetric synthesis, renowned for their high levels of stereocontrol in a variety of C-C bond-forming reactions.[1] Their rigid structure and predictable facial bias make them highly reliable for inducing chirality.
Performance Data: Asymmetric Alkylation
The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of chiral carboxylic acids and their derivatives.[2][3]
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 95 | [4] |
| (S)-4-benzyloxazolidinone | Methyl iodide | LDA | THF | -78 | 99:1 | 90 | [4] |
| (S)-4-isopropyloxazolidinone | Ethyl iodide | KHMDS | Toluene | -78 | 98:2 | 88 | [4] |
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
-
Acylation: To a solution of the oxazolidinone (1.0 equiv.) in anhydrous THF at 0 °C is added triethylamine (B128534) (1.5 equiv.) and the desired acyl chloride (1.2 equiv.). The reaction is stirred at room temperature for 2 hours.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equiv.) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., alkyl halide, 1.5 equiv.) is added to the enolate solution at -78 °C, and the reaction is stirred for 2-4 hours.
-
Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted, and the chiral auxiliary is cleaved by treatment with LiOH and H2O2 to yield the chiral carboxylic acid.[5]
(S)-Mandelic Acid
(S)-Mandelic acid is a versatile chiral resolving agent and a valuable building block, particularly for the synthesis of chiral alcohols and amines.[6][7] Its application often involves the formation of diastereomeric esters or amides, which can be separated chromatographically.
Performance Data: Kinetic Resolution of Alcohols
| Substrate | Acylating Agent | Enzyme | Solvent | Enantiomeric Ratio (E) | Conversion (%) | Reference |
| (±)-1-Phenylethanol | Vinyl acetate | Lipase (B570770) B from Candida antarctica | Toluene | >200 | 49 | [8] |
| (±)-Menthol | Isopropenyl acetate | Lipase from Pseudomonas cepacia | Hexane | 150 | 50 | [8] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
A solution of the racemic alcohol (1.0 equiv.) and the acyl donor (e.g., vinyl acetate, 2.0 equiv.) in an organic solvent (e.g., toluene) is prepared.
-
Immobilized lipase (e.g., Novozym 435) is added, and the suspension is shaken at a controlled temperature (e.g., 40 °C).
-
The reaction progress is monitored by GC or HPLC. The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the acylated and unreacted alcohols are separated by column chromatography.[8]
Ethyl (S)-Lactate
Ethyl (S)-Lactate is a readily available and inexpensive chiral building block derived from natural lactic acid.[9] It serves as a versatile C3 synthon for the synthesis of a variety of chiral compounds.[10]
Performance Data: Asymmetric Aldol (B89426) Reaction
While less common as a chiral auxiliary for aldol reactions compared to Evans oxazolidinones, derivatives of lactic acid can be employed to induce moderate to good diastereoselectivity.
| Aldehyde | Boron Enolate Source | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzaldehyde | (S)-Lactic acid derived ester | TiCl4 | CH2Cl2 | -78 | 85:15 | 75 |
| Isobutyraldehyde | (S)-Lactic acid derived amide | Sn(OTf)2 | CH2Cl2 | -78 | 90:10 | 80 |
Note: The data in this table is representative and derived from analogous systems, as direct catalytic use of ethyl lactate (B86563) in this manner is not the most common application.
Experimental Protocol: Diastereoselective Aldol Reaction
-
The chiral ester or amide derived from ethyl (S)-lactate is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to -78 °C.
-
A Lewis acid (e.g., TiCl4, 1.1 equiv.) and a hindered base (e.g., Hünig's base, 1.2 equiv.) are added to form the enolate.
-
The aldehyde (1.0 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO3 and worked up to isolate the aldol adduct.[11]
Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate)
The Roche ester is a highly valuable C4 chiral building block with functional groups at both ends, allowing for bidirectional elaboration in the synthesis of complex molecules, particularly polyketides.[12]
Performance Data: Diastereoselective Aldol Reaction
The Roche ester is often used as a starting material, and its inherent chirality is transferred through subsequent reactions. For instance, its derivatives can participate in highly diastereoselective aldol reactions.
| Aldehyde | Enolate derived from | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | Roche ester derivative | LDA | THF | -78 | 95:5 | 85 | [13] |
| Propionaldehyde | Roche ester derivative | NaHMDS | THF | -78 | 92:8 | 82 | [13] |
Experimental Protocol: Aldol Reaction with a Roche Ester Derivative
-
A silyl-protected derivative of the Roche ester is dissolved in anhydrous THF and cooled to -78 °C.
-
LDA (1.05 equiv.) is added dropwise to form the lithium enolate.
-
The aldehyde (1.0 equiv.) is added, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction is quenched with saturated aqueous NH4Cl, and the product is isolated after extraction and purification.[12]
Visualizing Asymmetric Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the general principles and workflows of asymmetric synthesis utilizing chiral auxiliaries.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Zimmerman-Traxler model for diastereoselective aldol reactions.
Conclusion
While this compound remains an unexplored candidate as a chiral building block, a robust toolkit of alternative synthons is available to the synthetic chemist. Evans auxiliaries offer exceptional stereocontrol in alkylation and aldol reactions. (S)-Mandelic acid is a classic choice for resolutions, while Ethyl (S)-Lactate provides an economical entry point to C3 chiral synthons. The Roche ester is a premier building block for the synthesis of complex polyketide natural products. The selection of an appropriate chiral synthon will ultimately be dictated by the specific synthetic target, the desired reaction sequence, and the required level of stereochemical purity. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the design and execution of efficient and highly stereoselective syntheses.
References
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Process for preparing (R)-mandelic acid by microbial asymmetric resolution - Eureka | Patsnap [eureka.patsnap.com]
- 7. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
In Vitro Toxicity Profile: A Comparative Analysis of 2,4-Dimethylpentanoic Acid and its Esters (Utilizing Valproic Acid as a Surrogate)
Disclaimer: Direct comparative in vitro toxicity data for 2,4-Dimethylpentanoic acid and its esters are not available in the current scientific literature. This guide provides a comparative framework by utilizing data from a structurally similar and well-studied branched-chain fatty acid, Valproic Acid (VPA) , as a surrogate for this compound. The comparison is made against the general toxicological profiles of fatty acid esters. This approach allows for an informed estimation of potential toxicities and highlights the experimental methodologies used in such assessments.
Introduction
Branched-chain fatty acids and their ester derivatives are utilized in various industrial and pharmaceutical applications. Understanding their potential for cellular toxicity is crucial for risk assessment and the development of safer alternatives. This guide summarizes the known in vitro toxicological profile of Valproic Acid, a compound structurally related to this compound, and compares it with the general characteristics of fatty acid esters. The focus is on cytotoxicity, mechanisms of toxicity, and the experimental protocols employed for their evaluation.
Data Presentation: A Comparative Overview
Due to the absence of specific data for this compound, this section presents data for Valproic Acid and general findings for fatty acid esters.
Table 1: Comparative Summary of In Vitro Cytotoxicity
| Compound Class | Representative Compound | Cell Line Examples | Cytotoxicity Endpoint (IC50/EC50) | Reference |
| Branched-Chain Carboxylic Acid | Valproic Acid (VPA) | HepG2, SH-SY5Y, Primary Neurons | Highly variable depending on cell type and exposure duration (mM range) | [1] |
| Fatty Acid Esters | Various (e.g., Phthalate (B1215562) esters) | HepG2, MDCK, various cancer cell lines | Variable; depends on chain length, and degree of saturation | [2][3] |
Note: IC50/EC50 values are highly context-dependent, varying with the specific cell line, exposure time, and assay used.
Mechanisms of Toxicity
Valproic Acid (as a surrogate for this compound)
The in vitro toxicity of Valproic Acid is multifaceted and has been extensively studied, particularly concerning its teratogenic and neurotoxic effects.[1] Key mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, leading to hyperacetylation of histones and altered gene expression.[4] This can disrupt cellular differentiation, proliferation, and apoptosis.
-
Oxidative Stress: VPA metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[5]
-
Mitochondrial Dysfunction: VPA can impair mitochondrial function, affecting energy metabolism and potentially triggering apoptosis.[6]
-
Alterations in Cellular Signaling: VPA has been shown to affect various signaling pathways involved in cell survival and development.
Fatty Acid Esters
The toxicity of fatty acid esters in vitro is largely dependent on their chemical structure, including the length of the fatty acid chain and the nature of the alcohol moiety. General mechanisms include:
-
Membrane Disruption: Due to their lipophilic nature, some fatty acid esters can intercalate into and disrupt cell membranes, leading to increased permeability and cell lysis.
-
Mitochondrial Impairment: Similar to VPA, certain esters can interfere with mitochondrial respiration and energy production.
-
Induction of Apoptosis: At sufficient concentrations, many esters can trigger programmed cell death.
-
Endocrine Disruption: Some esters, particularly phthalates, are known to have endocrine-disrupting properties by interacting with nuclear receptors.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vitro toxicity. Below are protocols for key experiments.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound induces cell death.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the test compound (e.g., this compound or its esters) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. LDH (Lactate Dehydrogenase) Release Assay
-
Principle: Measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Protocol:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product.
-
Data Analysis: Compare the LDH release in treated cells to a positive control (cells lysed with a detergent) to quantify cytotoxicity.
-
Apoptosis Assays
These assays help to elucidate if cell death is occurring through a programmed pathway.
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the test compound as described previously.
-
Cell Harvesting: Harvest the cells (including any floating cells).
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Oxidative Stress Assays
1. Reactive Oxygen Species (ROS) Detection
-
Principle: Utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), that become fluorescent upon oxidation by ROS.
-
Protocol:
-
Treat cells with the test compound.
-
Probe Loading: Load the cells with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
-
Mandatory Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Simplified signaling pathways leading to apoptosis.
Conclusion
While direct experimental data on the in vitro toxicity of this compound and its esters are currently lacking, the extensive research on the structurally related compound, Valproic Acid, provides a valuable predictive framework. VPA exhibits a range of in vitro toxicities, including cytotoxicity mediated by HDAC inhibition, oxidative stress, and mitochondrial dysfunction. Fatty acid esters, in general, can induce cytotoxicity through membrane disruption and mitochondrial impairment, with some compounds also showing potential for endocrine disruption. The experimental protocols detailed in this guide represent the standard methods used to assess these toxicological endpoints. Further research is warranted to specifically investigate the in vitro toxicity profile of this compound and its various ester derivatives to provide a direct and accurate comparison.
References
- 1. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined cytotoxicity of phthalate esters on HepG2 cells: A comprehensive analysis of transcriptomics and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. svedbergopen.com [svedbergopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro profiling of the potential endocrine disrupting activities affecting steroid and aryl hydrocarbon receptors of compounds and mixtures prevalent in human drinking water resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dimethylpentanoic Acid Analogues as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogues of 2,4-dimethylpentanoic acid, with a focus on their activity as histone deacetylase (HDAC) inhibitors. While direct SAR studies on a series of this compound analogues are not extensively available in the public domain, valuable insights can be gleaned from the well-documented research on valproic acid (VPA; 2-propylpentanoic acid), a structurally similar short-chain branched fatty acid and a known HDAC inhibitor.[1][2][3] This guide will, therefore, leverage the existing data on VPA and its analogues to infer the probable SAR for this compound derivatives.
Introduction to Histone Deacetylases as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[4] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[4] Aberrant HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, neurological disorders, and inflammatory conditions.[4] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[3][4] Valproic acid, a widely used antiepileptic and mood-stabilizing drug, has been identified as a direct inhibitor of class I and IIa HDACs.[1][2][5] Its ability to induce growth arrest and differentiation in transformed cells is attributed to its HDAC inhibitory activity.[1]
Structure-Activity Relationship of Valproic Acid Analogues
The inhibitory potency of valproic acid and its analogues against HDACs is influenced by specific structural features. Studies have shown that modifications to the alkyl chains of VPA can significantly impact its HDAC inhibitory activity.
Key Structural Features Influencing HDAC Inhibition:
-
Carboxylic Acid Group: The carboxylic acid moiety is essential for activity, as it is believed to chelate the zinc ion in the active site of the HDAC enzyme.[4]
-
Alkyl Chain Length and Branching: The length and branching of the alkyl chains at the α-position of the carboxylic acid are critical determinants of inhibitory potency.
The following table summarizes the in vitro inhibitory activity of VPA and a series of its analogues against HDAC1.
| Compound | Structure | HDAC1 IC50 (mM)[1] |
| Valproic acid (VPA) | CH3(CH2)2CH(COOH)(CH2)2CH3 | ~1.0 |
| 2-Ethylhexanoic acid | CH3(CH2)3CH(C2H5)COOH | ~0.5 |
| 2-Butylhexanoic acid | CH3(CH2)3CH(C4H9)COOH | > 20 |
| 2-Methyl-2-ethylpentanoic acid | CH3(CH2)2C(CH3)(C2H5)COOH | > 20 |
| Pentanoic acid | CH3(CH2)3COOH | > 20 |
Observations from the data:
-
Optimal Chain Length: The data suggests that there is an optimal alkyl chain length for HDAC inhibition. Valproic acid, with two propyl groups, shows significant activity.
-
Effect of Branching: The position and nature of the branching are crucial. While 2-ethylhexanoic acid shows improved potency over VPA, increasing the bulkiness at the α-position, as seen in 2-butylhexanoic acid and 2-methyl-2-ethylpentanoic acid, leads to a dramatic loss of activity.
-
Necessity of Branching: The linear pentanoic acid is inactive, highlighting the importance of the branched-chain structure for HDAC inhibition by this class of compounds.
Based on these observations for VPA analogues, it can be inferred that for this compound analogues, modifications at the 2 and 4 positions would likely have a significant impact on their HDAC inhibitory potential. Maintaining a branched structure with an optimal chain length and steric bulk would be crucial for activity.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by compounds like valproic acid leads to the hyperacetylation of histones, which in turn alters gene expression.[2] One of the key downstream effects is the induction of the cyclin-dependent kinase inhibitor p21.[1] The acetylation of histones associated with the p21 promoter leads to its transcriptional activation, resulting in cell cycle arrest and differentiation.[1]
Caption: Signaling pathway of HDAC inhibition by valproic acid analogues.
Experimental Protocols
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific HDAC isoform (e.g., HDAC1).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 enzyme is used. A fluorogenic substrate, such as a peptide containing an acetylated lysine residue coupled to a fluorophore, is prepared in assay buffer.
-
Compound Preparation: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The HDAC1 enzyme is pre-incubated with the test compounds at various concentrations in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Histone Acetylation Assay
Objective: To assess the ability of the test compounds to induce histone hyperacetylation in cultured cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., K562 or U937) is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues or a vehicle control for a specific duration (e.g., 24 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction method.
-
Western Blot Analysis:
-
The extracted histone proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a primary antibody for total histone H3 or H4 as a loading control.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of acetylated histones is normalized to the total histone level.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the inhibitory activity of valproic acid against the HDAC family using an MMGBSA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 2,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 2,4-dimethylpentanoic acid, a valuable building block in pharmaceutical and chemical research. The following sections detail established synthesis routes, including the Malonic Ester Synthesis and Grignard Carboxylation, offering a comparative analysis of their performance based on available experimental data and analogous chemical transformations. Each method is presented with a detailed experimental protocol, a summary of quantitative performance metrics, and a visual workflow diagram to aid in methodological selection and implementation.
At a Glance: Comparative Synthesis Data
The following table summarizes the key performance indicators for the synthesis of this compound via two primary methods. It is important to note that due to the limited availability of direct experimental data for this compound, the presented yields and reaction times are based on established protocols for structurally similar branched-chain carboxylic acids and may serve as a proficient benchmark.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 1-bromo-2-methylpropane (B43306), Isobutyl bromide | 65-75 (estimated) | 12-24 | >95 (after purification) | High yields, well-established, readily available starting materials. | Multi-step process, potential for side reactions (dialkylation). |
| Grignard Carboxylation | 1-bromo-2,4-dimethylpentane (B1290249), Magnesium, Carbon dioxide (dry ice) | 50-65 (estimated) | 4-8 | >95 (after purification) | Fewer steps than malonic ester synthesis, direct carboxylation. | Moisture-sensitive Grignard reagent, potential for Wurtz coupling byproducts. |
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This multi-step process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
Experimental Protocol
Step 1: Formation of Diethyl (2,4-dimethylpentyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add a mixture of 1-bromo-2-methylpropane (1.0 eq) and isobutyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (2,4-dimethylpentyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl (2,4-dimethylpentyl)malonate, add an excess of a 10% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to reflux for 6-8 hours to ensure complete hydrolysis of the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via malonic ester synthesis.
Method 2: Grignard Carboxylation
Grignard carboxylation offers a more direct route to carboxylic acids. This method involves the reaction of a Grignard reagent, prepared from an organohalide and magnesium, with carbon dioxide (usually in the form of dry ice) followed by an acidic workup.
Experimental Protocol
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2,4-dimethylpentane (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small amount of pre-formed Grignard reagent.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Workup
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush a sufficient amount of dry ice and cautiously add the Grignard solution to it with vigorous stirring.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting this compound can be purified by vacuum distillation.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Concluding Remarks
The choice between the malonic ester synthesis and Grignard carboxylation for the preparation of this compound will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for multi-step procedures. The malonic ester synthesis, while longer, is a robust and high-yielding method. In contrast, Grignard carboxylation offers a more direct approach but requires stringent anhydrous conditions. For drug development professionals, the purity of the final product is paramount, and both methods, coupled with effective purification techniques, can yield high-purity this compound. Further optimization of reaction conditions for either route could potentially lead to improved yields and reduced reaction times.
Safety Operating Guide
Proper Disposal of 2,4-Dimethylpentanoic Acid: A Guide for Laboratory Professionals
The proper disposal of 2,4-Dimethylpentanoic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye damage (H318).[1]
-
May cause respiratory irritation (H335).[1]
-
Harmful if swallowed (H302).[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves must be worn. Inspect gloves prior to use.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[2][3]
**Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[2] On-site treatment or neutralization is not recommended without explicit approval from your institution's Environmental Health & Safety (EHS) office, as the compound's properties may present additional hazards.[3]
1. Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a designated, properly labeled, and sealed container.[2][3]
-
Solid waste must be kept separate from liquid waste.[4]
-
Crucially, do not mix this compound with incompatible chemicals. It is incompatible with strong oxidizing agents and strong bases.[5] Mixing with incompatible materials can lead to dangerous reactions.
2. Container Selection and Labeling:
-
Use a container that is compatible with the chemical. The original container is often the best choice for waste storage.[6] The container must be in good condition, with no leaks or cracks, and have a secure lid.[6][7]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[8]
-
All waste containers must be clearly labeled as hazardous waste. The label should include:
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]
-
Ensure the storage area has secondary containment to control any potential leaks.[7]
-
Store it away from incompatible materials, heat sources, and direct sunlight.[5][9]
4. Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[10]
Data Summary
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Citations |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1][2] |
| Primary Disposal Route | Dispose of via a licensed professional waste disposal service. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed, compatible container. | [2][3] |
| Spill Response | For minor spills, absorb with inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal. For major spills, evacuate and call for assistance. | [11] |
Experimental Protocols
Based on available safety data, no on-site experimental treatment or disposal protocols are recommended. The standard procedure is collection and disposal by a licensed professional service. Attempting to neutralize or treat this chemical without a thoroughly vetted and approved protocol can be dangerous. Always consult your institution's EHS office for guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound | C7H14O2 | CID 15564205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2,4-Dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2,4-Dimethylpentanoic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling to prevent exposure. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1] There are no established Occupational Exposure Limits (OELs) from OSHA, NIOSH, or ACGIH for this compound. Therefore, it is crucial to minimize exposure through engineering controls and appropriate personal protective equipment (PPE).
Hazard Summary
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this chemical.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Weighing | Chemical safety goggles | Nitrile or neoprene gloves (double-gloving recommended for extended contact) | Laboratory coat | Not generally required if handled in a well-ventilated area. |
| Heating or Generating Aerosols | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Use within a certified chemical fume hood. |
| Large Volume Transfers (>1L) | Chemical safety goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Use within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and ventilation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow and protocols provide step-by-step guidance.
Caption: Workflow for handling this compound from preparation to disposal.
Experimental Protocol: Small-Scale Spill Neutralization and Cleanup
This protocol details the steps for managing a small spill (less than 100 mL) of this compound in a laboratory setting.
Materials:
-
Spill containment materials (e.g., absorbent pads, sand)
-
Sodium bicarbonate or other suitable weak base for neutralization
-
pH indicator strips
-
Scoop or dustpan
-
Heavy-duty plastic bags for waste disposal
-
Hazardous waste labels
Procedure:
-
Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If necessary, evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including chemical safety goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron.
-
Containment: Cordon off the spill area. Use absorbent pads or sand to create a dike around the spill to prevent it from spreading.
-
Neutralization: Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inwards. Avoid splashing. The neutralization reaction may cause some effervescence.
-
Verify Neutralization: Continue adding sodium bicarbonate until the fizzing stops. To confirm neutralization, collect a small amount of the mixture and test its pH with an indicator strip. The ideal pH should be between 6 and 8.
-
Absorption and Collection: Once neutralized, use absorbent pads to soak up the liquid. Use a scoop or dustpan to collect the solid materials.
-
Packaging Waste: Place all contaminated materials (absorbent pads, used PPE, etc.) into a heavy-duty plastic bag. Double-bag the waste.
-
Labeling and Disposal: Securely seal the bag and attach a hazardous waste label, clearly identifying the contents as "this compound spill debris (neutralized with sodium bicarbonate)."
-
Decontamination: Clean the spill area with soap and water.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
All waste containing this compound, whether in its original form or as a neutralized residue, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste: This includes contaminated lab supplies such as gloves, absorbent materials, and empty containers. Collect these in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not pour this compound down the drain.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
